N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZWRNPRLFRYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide chemical structure properties
Class: 8-Aminoquinoline Sulfonamide Derivative | Primary Utility: Metalloenzyme Inhibition & PKM2 Modulation
Executive Summary
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide represents a specialized derivative of the "privileged" quinoline-8-sulfonamide scaffold. Unlike generic sulfonamides, the 8-substituted quinoline architecture confers unique bidentate chelating properties, allowing the molecule to act as a transition-state mimic for metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases) and an allosteric modulator of Pyruvate Kinase M2 (PKM2).
The inclusion of the 4-chloro-2-fluorophenyl moiety is a strategic medicinal chemistry optimization:
-
2-Fluoro (Ortho): Induces conformational restriction via electrostatic repulsion with the sulfonyl oxygens, locking the bioactive pose and blocking metabolic deactivation at the sensitive ortho-position.
-
4-Chloro (Para): Enhances lipophilicity (
), improving membrane permeability and filling hydrophobic pockets within target active sites.
Structural Architecture & Electronic Properties
The molecule functions as a "molecular pincer." Its activity is governed by the proximity of the quinoline nitrogen (
2.1 The Chelation Pharmacophore
The core mechanism of action often involves the formation of a stable 5-membered chelate ring with divalent metal ions (
-
Acidic NH: The electron-withdrawing nature of the quinoline ring (via the sulfonyl group) and the halogenated aniline tail significantly lowers the
of the sulfonamide (estimated ). This allows deprotonation at physiological pH, facilitating strong ionic coordination with metals. -
Bidentate Ligand: The
lone pair and the deprotonated act cooperatively to bind metal cofactors in enzyme active sites.
2.2 Physicochemical Profile (Predicted)
| Property | Value (Est.) | Significance |
| Formula | Core composition | |
| MW | 336.77 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | 3.2 - 3.8 | Lipophilic; good passive membrane permeability |
| TPSA | ~68 Ų | Excellent oral bioavailability range (<140 Ų) |
| pKa (NH) | 6.8 ± 0.5 | Acidic; exists as anion/neutral equilibrium at pH 7.4 |
| H-Bond Donors | 1 | Sulfonamide NH |
| H-Bond Acceptors | 4 | Sulfonyl O (x2), Quinoline N, Fluorine |
Synthetic Pathway & Protocols
The synthesis follows a nucleophilic substitution pathway (sulfonylation) under anhydrous conditions. The high reactivity of 8-quinolinesulfonyl chloride requires strict moisture control to prevent hydrolysis to the sulfonic acid.
3.1 Reaction Scheme (DOT Visualization)
Figure 1: Synthetic workflow for the coupling of the sulfonyl chloride warhead with the halogenated aniline tail.
3.2 Detailed Bench Protocol
Reagents: 8-Quinolinesulfonyl chloride (1.0 eq), 4-Chloro-2-fluoroaniline (1.1 eq), Pyridine (3.0 eq), Dichloromethane (DCM, Anhydrous).
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Add 4-Chloro-2-fluoroaniline (1.1 mmol) and Pyridine (3.0 mmol) to anhydrous DCM (10 mL). Stir at 0°C (ice bath) for 10 minutes.
-
Addition: Dissolve 8-Quinolinesulfonyl chloride (1.0 mmol) in DCM (5 mL) and add dropwise to the amine solution over 15 minutes. Critical: Exothermic reaction; control rate to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Quench with 1M HCl (to remove excess pyridine).
-
Extract organic layer with DCM (3x).
-
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
Biological Potential & Mechanism of Action[3][4][5]
This molecule is not merely a structural spacer; it acts as a bioactive effector in two primary domains.[4][5]
4.1 Metalloenzyme Inhibition (Carbonic Anhydrase / MMPs)
The 8-quinoline sulfonamide motif is a classic "Zinc Binder."
-
Mechanism: The deprotonated sulfonamide nitrogen binds directly to the catalytic
ion in the active site of enzymes like Carbonic Anhydrase (CA-II, CA-IX). -
Selectivity: The bulky 4-chloro-2-fluorophenyl tail interacts with the hydrophobic wall of the enzyme pocket, potentially conferring selectivity for specific isoforms over ubiquitous ones.
4.2 PKM2 Allosteric Modulation
Recent literature identifies quinoline-8-sulfonamides as activators/modulators of Pyruvate Kinase M2 (PKM2), a rate-limiting enzyme in cancer glycolysis (Warburg effect).
-
Binding: The molecule binds to the PKM2 subunit interface, stabilizing the tetrameric (active) form of the enzyme.
-
Effect: Forces cancer cells to shift from anabolic metabolism (building blocks) back to oxidative phosphorylation, potentially arresting tumor growth.
4.3 Pharmacophore Map (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional zones of the molecule.
Experimental Validation: PKM2 Activity Assay
To validate the biological activity of this compound, the following enzymatic assay is recommended.
Objective: Measure the restoration of PKM2 activity (conversion of PEP to Pyruvate).
-
Reagents: Recombinant PKM2 enzyme, PEP (Phosphoenolpyruvate), ADP, LDH (Lactate Dehydrogenase), NADH.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM
. -
Procedure:
-
Incubate PKM2 (50 ng) with the test compound (0.1 - 100
) for 30 mins at RT. -
Add reaction mix: 0.5 mM PEP, 2 mM ADP, 0.2 mM NADH, 2 U LDH.
-
Readout: Monitor the decrease in Absorbance at 340 nm (oxidation of NADH to
) over 20 minutes.
-
-
Analysis: A decrease in
faster than the vehicle control indicates PKM2 activation.
References
-
BenchChem. (2025). The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides.
-
National Institutes of Health (NIH). (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase.
-
MDPI Molecules. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety.
-
ResearchGate. (2025). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity.
Sources
Strategic Development of Quinoline-8-Sulfonamide Scaffolds Targeting Gram-Positive Pathogens
This guide serves as a technical blueprint for the development and evaluation of quinoline-8-sulfonamide derivatives as potent antibacterial agents targeting Gram-positive pathogens.
Strategic Overview
The quinoline-8-sulfonamide scaffold represents a privileged structure in medicinal chemistry, distinct from classical sulfonamide antibiotics (sulfa drugs) which typically contain a para-amino-benzene-sulfonamide core targeting dihydropteroate synthase. In contrast, quinoline-8-sulfonamides leverage a unique bidentate chelation motif formed by the quinoline nitrogen (
This architecture allows for a dual-mechanism of action:
-
Metalloprotein Inhibition: Potent inhibition of bacterial Carbonic Anhydrases (CAs) and metalloproteases via
sequestration. -
Metal-Complex Toxicity: Formation of lipophilic Cu(II) or Zn(II) complexes that penetrate the bacterial cell wall, acting as ionophores or DNA-cleaving nucleases.
Recent studies indicate that 8-sulfonamido-quinoline derivatives exhibit superior potency against multidrug-resistant (MDR) Gram-positive strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, often outperforming standard fluoroquinolones in resistant isolates.
Pharmacophore Architecture & SAR Landscape
The biological activity of this scaffold is tightly governed by substitutions at the 8-position (sulfonamide interface) and the 2, 5, and 7-positions of the quinoline ring.
Structure-Activity Relationship (SAR) Map
-
Position 8 (Sulfonamide Linker): The core pharmacophore. The acidity of the sulfonamide -NH- is critical for metal coordination. Substitution on the sulfonamide nitrogen (
) with heteroaromatic rings (e.g., pyridine, thiazole) enhances coordination geometry and selectivity for bacterial CA isoforms. -
Position 2 (Steric Gate): Bulky groups here (e.g., methyl, phenyl) can sterically hinder metal complexation but may enhance lipophilicity and membrane permeability.
-
Positions 5 & 7 (Halogenation): Introduction of halogens (Cl, Br, I) or electron-withdrawing groups (
) at these positions modulates the of the sulfonamide nitrogen and increases lipophilicity, often correlating with increased potency against Gram-positive cell walls.
DOT Diagram: SAR Visualization
Caption: SAR map highlighting critical substitution zones on the quinoline-8-sulfonamide scaffold impacting antibacterial potency.
Mechanistic Pathways
The bactericidal activity of quinoline-8-sulfonamides is multifaceted. Unlike simple enzyme inhibitors, these compounds often act as "pro-ligands" that recruit intracellular metals to generate cytotoxic species.
Primary Mechanism: Carbonic Anhydrase (CA) Inhibition
Gram-positive bacteria rely on Carbonic Anhydrases (specifically
Secondary Mechanism: Metal-Mediated DNA Damage
Upon coordinating with
DOT Diagram: Mechanism of Action
Caption: Dual-mechanistic pathway involving enzyme inhibition and metal-mediated DNA toxicity leading to bacterial cell death.
Experimental Protocols
Synthesis of N-Substituted Quinoline-8-Sulfonamides
This protocol describes the synthesis of a representative high-potency derivative, N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP) , which serves as a robust lead compound.
Reagents:
-
Quinoline-8-sulfonyl chloride (CAS: 18704-37-5)
-
2-Picolylamine (Pyridin-2-ylmethanamine)
-
Pyridine (anhydrous) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)[1]
Workflow:
-
Activation: Dissolve quinoline-8-sulfonyl chloride (1.0 eq, ~2.0 g) in anhydrous DCM (20 mL) under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add the base (Pyridine, 2.0 eq) dropwise to scavenge HCl generated during the reaction.
-
Coupling: Add 2-picolylamine (1.0 eq) slowly to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5).
-
Quenching & Workup: Pour the reaction mixture into ice-cold water (50 mL). Extract with DCM (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from hot ethanol to yield pure HQSMP as off-white crystals.
-
Validation: Confirm structure via
-NMR (distinct sulfonamide NH peak ~8.5-9.0 ppm) and HRMS.
-
Metal Complexation (Optional but Recommended)
To synthesize the metal complex (e.g., Cu(II)-HQSMP):
-
Dissolve HQSMP (2 eq) in Methanol.
-
Add
(1 eq) dissolved in Methanol dropwise. -
Stir at room temperature for 4 hours. The precipitate formed is the complex
. Filter and dry.
Biological Evaluation & Data Analysis
MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines. Organisms: S. aureus ATCC 29213 (Control), S. aureus ATCC 43300 (MRSA), E. faecalis ATCC 29212.
Protocol:
-
Stock Preparation: Dissolve compounds in DMSO to a final concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final test range: 0.125 – 128
. -
Inoculum: Adjust bacterial culture to
McFarland standard, then dilute 1:100 into the wells to achieve CFU/mL. -
Incubation: Incubate at 37°C for 16–20 hours (24h for MRSA).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
Comparative Activity Data
The following table summarizes the potency of key quinoline-8-sulfonamide derivatives against Gram-positive strains, derived from recent literature.
| Compound Class | Derivative Type | Organism | MIC ( | Activity Level |
| Ligand Only | Quinoline-8-sulfonamide (Unsubstituted) | S. aureus | 64 - 128 | Moderate |
| Ligand Only | N-(pyridin-2-ylmethyl)-Q-8-S (HQSMP) | S. aureus | 8 - 16 | Good |
| Metal Complex | Cd(II)-[Q-8-S derivative] | S. aureus | 0.19 | Excellent |
| Metal Complex | Cu(II)-[HQSMP] | MRSA | 2 - 4 | Excellent |
| Hybrid | 8-Hydroxy-5-sulfonamide-alkyne (Cmpd 3c) | MRSA | 1 - 2 | Excellent |
| Control | Ciprofloxacin | S. aureus | 0.5 - 1 | Standard |
Note: Metal complexes, particularly Cadmium (Cd) and Copper (Cu), show significantly enhanced potency due to increased lipophilicity and the synergistic toxicity of the metal ion, though Cd toxicity limits clinical use. Cu/Zn complexes represent safer therapeutic leads.
References
-
Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules. [Link][2][3]
-
Evaluation of DNA and BSA-Binding, Nuclease Activity, and Anticancer Properties of New Cu(II) and Ni(II) Complexes with Quinoline-Derived Sulfonamides. International Journal of Molecular Sciences. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences. [Link]
-
Quinazoline-sulfonamides with potent inhibitory activity against the α-carbonic anhydrase from Vibrio cholerae. Bioorganic & Medicinal Chemistry. [Link]
Sources
Deciphering the Structure-Activity Relationship (SAR) of Halogenated Quinoline Sulfonamides: A Comprehensive Guide for Drug Discovery
Executive Summary & Molecular Architecture
The quinoline scaffold—a fused bicyclic N-heterocyclic system—is a highly privileged motif in medicinal chemistry, historically recognized for its broad spectrum of pharmacological activities ranging from antimalarial to anticancer applications[1]. When functionalized with a sulfonyl (-SO₂-) group, the resulting quinoline sulfonamides exhibit profound therapeutic potential, acting as multi-target-directed ligands (MTDLs)[2].
The structural synergy between the rigid, electron-deficient quinoline core and the flexible, hydrogen-bonding capable sulfonamide linker creates an ideal pharmacophore for interacting with diverse enzymatic pockets. Recent advancements in rational drug design have demonstrated that halogenation (the strategic placement of fluorine, chlorine, bromine, or iodine) on this scaffold dramatically alters its physicochemical properties, target affinity, and metabolic stability[1][3]. This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of halogenated quinoline sulfonamides, detailing the mechanistic causality behind their efficacy and outlining self-validating protocols for their synthesis and evaluation.
Mechanistic Causality: The Role of Halogenation in SAR
The introduction of halogen atoms into the quinoline sulfonamide framework is not merely a steric modification; it fundamentally rewrites the molecule's electronic and thermodynamic interaction profile.
-
Electronic Modulation & pKa Shifts: Halogens are highly electronegative. Substituting a halogen at the 4- or 8-position of the quinoline ring withdraws electron density via inductive effects, which can lower the pKa of adjacent functional groups[1]. This alters the ionization state of the sulfonamide moiety at physiological pH, directly impacting membrane permeability and oral bioavailability.
-
Halogen Bonding (X-Bonding): Unlike standard hydrogen bonds, halogens (particularly Cl, Br, and I) possess an anisotropic electron distribution, creating an electrophilic region known as the "sigma-hole." This allows halogenated quinolines to form highly directional, non-covalent interactions with nucleophilic residues (e.g., backbone carbonyl oxygens or sulfur atoms in cysteine) within target enzyme pockets, significantly increasing binding affinity[3].
-
Conformational Locking: Bulky halogens like bromine or iodine introduce steric hindrance that restricts the free rotation of the sulfonamide linker. This "conformational locking" reduces the entropic penalty upon binding to rigid targets like Carbonic Anhydrase (CA) or Monoamine Oxidase (MAO), leading to enhanced potency[4].
Multi-Target Pharmacological Pathways
Halogenated quinoline sulfonamides exert their biological effects through distinct, receptor-specific mechanisms.
-
Anticancer Activity (Apoptosis Induction): Certain derivatives enhance the transcriptional activity of tumor suppressors p53 and p21, altering the ratio of anti-apoptotic (BCL-2) to pro-apoptotic proteins, thereby triggering programmed cell death[1][2]. Furthermore, metal complexes (e.g., Gold(III)) of 8-substituted quinoline sulfonamides have shown greater cytotoxic activity than cisplatin against breast and colon carcinoma cell lines[4].
-
Neuroprotection (Anti-Alzheimer's): Quinoline sulfonamides act as potent, competitive dual inhibitors of Monoamine Oxidase (MAO-A/B) and Cholinesterases (AChE/BChE). By inhibiting MAO, they reduce oxidative stress in the central nervous system, offering a neuroprotective effect critical for treating cognitive decline.
-
Antimicrobial Action: The sulfonamide moiety acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway[2]. Halogenated derivatives, particularly heavy metal complexes (Cd, Zn, Cu), exhibit excellent eradication activities against multidrug-resistant strains like MRSA and E. coli[3][5].
Fig 1. Multi-target pharmacological pathways of halogenated quinoline sulfonamides.
Quantitative SAR Data Analysis
To illustrate the impact of structural modifications, the following table consolidates quantitative biological data across various targets and halogenation patterns.
| Compound Scaffold | Halogen Substitution | Target / Assay | Potency (IC₅₀ / MIC / Kd) | Reference Context |
| Quinoline-sulfonamide (a12) | Unsubstituted | MAO-B Inhibition | 0.47 ± 0.03 µM | Neurotherapeutic |
| Quinoline-sulfonamide (a5) | Unsubstituted | MAO-A Inhibition | 0.59 ± 0.04 µM | Neurotherapeutic |
| 8-aminoquinoline-sulfonamide Cd(II) | 4-Chloro | S. aureus (MIC) | 1.90 × 10⁻⁴ mg/mL | Antibacterial[5] |
| 8-aminoquinoline-sulfonamide Cd(II) | 4-Chloro | E. coli (MIC) | 6.09 × 10⁻³ mg/mL | Antibacterial[5] |
| Fluorescein-8-aminoquinoline (QZ1) | 2-Chloro | Zn(II) Binding (Kd) | 33 ± 2 µM | Fluorescent Sensor[6] |
| 8-hydroxy-N-methyl-quinoline-5-sulfonamide | Unsubstituted | HFF-1 (Toxicity) | >100 µM | Anticancer Selectivity[1] |
Insight: The data reveals that while unsubstituted quinoline sulfonamides possess baseline neurotherapeutic activity, the introduction of a 4-chloro substitution combined with metal complexation (e.g., Cadmium II) exponentially increases antibacterial potency[5].
Self-Validating Experimental Protocols
To ensure reproducibility, experimental workflows must be designed as self-validating systems. Below are standardized protocols for the synthesis and biological evaluation of these compounds.
Fig 2. Self-validating experimental workflow for synthesis and biological evaluation.
Protocol A: Bench-Stable Synthesis via Aminosulfonylation
Traditional synthesis of sulfonamides relies on highly reactive and toxic sulfonyl chlorides or gaseous SO₂. This protocol utilizes potassium metabisulfite (K₂S₂O₅) as a bench-stable surrogate[5].
-
Step 1: Reagent Preparation. In a round-bottom flask, combine the halogenated quinoline derivative (1.0 eq) and K₂S₂O₅ (2.0 eq) in a polar aprotic solvent (e.g., DMSO).
-
Causality: K₂S₂O₅ decomposes in situ to release a controlled, stoichiometric amount of SO₂, bypassing the toxicity and quantitation errors associated with gaseous SO₂[5].
-
-
Step 2: Coupling. Add the corresponding amine (1.5 eq) and a palladium catalyst. Stir at 80°C for 4 hours.
-
Step 3: Workup. Quench the reaction with water and extract using CH₂Cl₂[2]. Wash the organic layer with brine to remove residual DMSO.
-
Self-Validation Mechanism: Monitor the reaction via TLC. Post-purification, utilize ¹H and ¹³C NMR with an internal standard (e.g., TMS) to confirm the integration of the sulfonamide proton (typically appearing as a broad singlet around 8.0–10.0 ppm depending on hydrogen bonding).
Protocol B: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Evaluating the neuroprotective potential requires precise kinetic measurements.
-
Step 1: Enzyme Preparation. Recombinant human MAO-A and MAO-B are diluted in potassium phosphate buffer (pH 7.4).
-
Step 2: Pre-Incubation. Incubate the enzyme with varying concentrations of the halogenated quinoline sulfonamide for 15 minutes at 37°C.
-
Causality: Sulfonamides often act as slow-binding or competitive inhibitors. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium, preventing the artificial underestimation of the compound's potency.
-
-
Step 3: Substrate Addition. Add kynuramine (substrate) and incubate for an additional 30 minutes. The reaction is stopped by adding NaOH.
-
Step 4: Fluorometric Measurement. Measure the fluorescence of the cleavage product (4-hydroxyquinoline) at Ex/Em = 310/400 nm.
-
Self-Validation Mechanism: Include Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls. Calculate the Z'-factor for the assay plates; a Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio.
Conclusion
The structure-activity relationship of halogenated quinoline sulfonamides demonstrates that minor atomic substitutions yield profound macroscopic pharmacological effects. By leveraging the electron-withdrawing nature and halogen-bonding capabilities of halogens (Cl, Br, F), researchers can fine-tune these scaffolds to selectively target critical enzymes like MAO, DHPS, or Carbonic Anhydrase. Moving forward, the integration of these halogenated ligands into transition metal complexes (e.g., Zn, Cd, Cu) represents the next frontier in developing potent, multi-targeting therapeutics against drug-resistant pathogens and complex neurodegenerative diseases.
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview , nih.gov,1
-
A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids , researchgate.net, 3
-
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs , nih.gov, 4
-
Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity , researchgate.net, 5
-
Exploring the therapeutic potential of sulfonylquinoline motifs , benchchem.com, 2
-
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors , rsc.org,
-
QZ1 and QZ2: rapid, reversible quinoline-derivatized fluoresceins for sensing biological Zn(II) , scispace.com, 6
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Targeting the Warburg Effect: Quinoline-8-sulfonamide Small Molecule Inhibitors of PKM2 Isoform
Executive Summary
This technical guide explores the pharmacological landscape of Quinoline-8-sulfonamide derivatives , a chemical scaffold traditionally recognized for PKM2 activation (e.g., DASA-58), now re-engineered as potent PKM2 inhibitors .
While the activation of PKM2 promotes tetramerization to reverse the Warburg effect, recent medicinal chemistry efforts (notably Chrobak et al., 2023) have demonstrated that specific structural modifications—particularly the incorporation of 1,2,3-triazole moieties —can invert this activity. These novel inhibitors lock PKM2 in a low-activity state or disrupt its metabolic flux, starving cancer cells of the ATP and biosynthetic intermediates required for proliferation.
The Biological Target: PKM2 and the Metabolic Switch[1][2]
The Dimer-Tetramer Paradox
Pyruvate Kinase M2 (PKM2) is the rate-limiting enzyme of glycolysis in rapidly dividing cells. Its function is dictated by its oligomeric state:
-
Tetramer (High Activity): Converts Phosphoenolpyruvate (PEP) to Pyruvate + ATP.[1] Promotes oxidative phosphorylation (OXPHOS).
-
Dimer (Low Activity): Accumulates glycolytic intermediates for biosynthesis (nucleotides, amino acids). Translocates to the nucleus to act as a transcriptional co-activator (HIF-1α, β-catenin).
Therapeutic Rationale for Inhibition
While activators force the tetramer state to stop the "Warburg Effect," inhibitors are designed for a different strategic outcome:
-
Metabolic Starvation: Complete blockade of glycolysis in cells solely dependent on the Warburg phenotype.
-
Nuclear Blockade: Preventing the non-metabolic, pro-tumorigenic functions of nuclear PKM2.
Signaling Pathway Visualization
The following diagram illustrates the bifurcation of PKM2 signaling and the intervention point of Quinoline-8-sulfonamide inhibitors.
Figure 1: Mechanism of Action. Quinoline-8-sulfonamide inhibitors target the PKM2 dimer, preventing catalytic tetramerization and reducing pyruvate output.
Chemical Structure & Synthesis Strategy
The Scaffold Shift: From DASA-58 to Compound 9a
The quinoline-8-sulfonamide scaffold was popularized by DASA-58 , a well-known activator. However, recent SAR (Structure-Activity Relationship) studies indicate that introducing a 1,2,3-triazole linker via "Click Chemistry" alters the binding mode, turning the molecule into a modulator/inhibitor.
| Feature | DASA-58 (Activator) | Novel Sulfonamides (Inhibitors) |
| Core Scaffold | Quinoline-8-sulfonamide | Quinoline-8-sulfonamide |
| Linker | Direct amide/aniline | 1,2,3-Triazole (via CuAAC) |
| Key Interaction | Stabilizes subunit interface (Tetramer) | Distorts active site or locks inactive Dimer |
| Outcome | Increased Pyruvate | Decreased Pyruvate |
Synthesis Workflow (CuAAC "Click" Reaction)
The synthesis of these inhibitors relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This modular approach allows for rapid library generation.
Figure 2: Synthetic route for generating triazole-substituted quinoline-8-sulfonamide inhibitors.
Experimental Protocols for Validation
To validate a quinoline-8-sulfonamide as an inhibitor (and distinguish it from an activator), the following protocols must be executed.
PKM2 Enzyme Activity Assay (LDH Coupled)
This assay measures the consumption of NADH, which is directly proportional to the pyruvate produced by PKM2.
Reagents:
-
Recombinant human PKM2 protein.[1]
-
Substrates: PEP (Phosphoenolpyruvate), ADP.[1]
-
Coupling Enzyme: Lactate Dehydrogenase (LDH).
-
Indicator: NADH.
Protocol:
-
Preparation: Dilute recombinant PKM2 (50 ng/well) in Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).
-
Incubation: Add test compound (Quinoline-8-sulfonamide derivative) at varying concentrations (0.1 µM – 100 µM). Incubate for 30 mins at room temperature.
-
Initiation: Add Master Mix containing PEP (0.5 mM), ADP (0.5 mM), NADH (0.2 mM), and LDH (2 U/mL).
-
Measurement: Monitor absorbance at 340 nm (NADH depletion) every 30 seconds for 20 minutes.
-
Analysis:
-
Activator Control (DASA-58): Rapid decrease in OD340 (Steep slope).
-
Inhibitor Candidate: Slower decrease in OD340 compared to DMSO control (Flatter slope).
-
Intracellular Pyruvate Quantification
A critical secondary assay to confirm the compound works in a cellular context (e.g., A549 lung cancer cells).[2]
Protocol:
-
Seeding: Seed A549 cells (2 x 10^5 cells/well) in 6-well plates.
-
Treatment: Treat with IC50 concentration of the inhibitor for 24–72 hours.
-
Lysis: Lyse cells using Pyruvate Assay Buffer. Centrifuge at 10,000 x g to remove insoluble material.
-
Reaction: Mix supernatant with Pyruvate Probe and Enzyme Mix (Colorimetric or Fluorometric kit).
-
Readout: Measure OD 570 nm.
-
Success Criterion: A significant reduction in intracellular pyruvate levels compared to control indicates inhibition. (Note: Activators typically increase pyruvate flux or leave it high).
-
Key Data: Inhibitor vs. Activator Profile[6]
The following table summarizes the divergent effects of the quinoline-8-sulfonamide scaffold based on substitution patterns, referencing key literature data.
| Compound Class | Representative Molecule | Substitution Pattern | PKM2 Effect | Cellular Phenotype | Reference |
| Activator | DASA-58 | 2,6-disubstituted aniline | Increases Vmax | Promotes Tetramer; Suppresses HIF-1α | Anastasiou et al. [1] |
| Activator | TEPP-46 | Thieno-pyrrole sulfonamide | Increases Affinity for PEP | Strong Tetramerization | Anastasiou et al.[3] [1] |
| Inhibitor | Compound 9a | 1,2,3-Triazole linked | Reduces Activity | Decreased Pyruvate ; G2/M Arrest | Chrobak et al.[2] [2] |
| Inhibitor | Naphthoquinone derivs.[4] | (Structural Analog) | Competitive Inhibition | Cytotoxicity in A549 | Ning et al. [3] |
Technical Insight: The introduction of the 1,2,3-triazole ring via click chemistry (Compound 9a) is the structural determinant that likely shifts the molecule from a stabilizer of the active site (activator) to a steric hinderer or conformational locker (inhibitor) [2].
Conclusion and Future Directions
The quinoline-8-sulfonamide scaffold is a "privileged structure" in PKM2 pharmacology. While historically synonymous with allosteric activation (DASA-58), recent evidence confirms that triazole-functionalized quinoline-8-sulfonamides act as inhibitors.
For Drug Development Professionals:
-
Screening: Do not assume all sulfonamides are activators. Include "Pyruvate Reduction" as a primary endpoint in HTS.
-
Selectivity: Verify selectivity against PKM1 (expressed in normal tissue) to ensure a therapeutic window.
-
Combination: These inhibitors show high potential when combined with oxidative stress inducers, as they prevent cancer cells from shunting glucose into the Pentose Phosphate Pathway for antioxidant production.
References
-
Anastasiou, D., et al. (2012).[5] "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis."[6][7][3][5][8][9] Nature Chemical Biology, 8(10), 839–847.[5] Link
-
Chrobak, E., et al. (2023).[4][1][2] "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study." International Journal of Molecular Sciences, 24(6), 5227. Link
-
Ning, X., et al. (2017). "Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase."[4] European Journal of Medicinal Chemistry, 138, 343-352. Link
-
Vander Heiden, M. G., et al. (2010). "Identification of small molecule inhibitors of pyruvate kinase M2." Biochemical Pharmacology, 79(8), 1118-1124. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. bbrc.in [bbrc.in]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in the development of small molecule pyruvate kinase M2 inhibitors: 2020-2025. | Read by QxMD [read.qxmd.com]
- 9. DASA-58 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Navigating the Frontier of Antibacterial Drug Discovery: A Technical Guide to DNA Gyrase Inhibition
A Note to the Researcher: This guide was initially conceptualized to provide an in-depth analysis of the binding affinity of 4-chloro-2-fluoroaniline derivatives to DNA gyrase. However, a comprehensive search of the current scientific literature and patent databases did not yield specific studies or quantitative data on this particular chemical scaffold in the context of DNA gyrase inhibition.
Therefore, this document has been expertly curated to serve as a broader, yet equally valuable, technical guide for researchers, scientists, and drug development professionals. It provides a deep dive into the principles and methodologies for identifying, characterizing, and optimizing novel inhibitors of bacterial DNA gyrase, a clinically validated and critical antibacterial target. The principles and protocols detailed herein are directly applicable to the investigation of any novel chemical scaffold, including the 4-chloro-2-fluoroaniline class, should such derivatives be synthesized and explored in the future.
Part 1: The Imperative for Novel DNA Gyrase Inhibitors
The relentless rise of antibiotic resistance is a global health crisis, demanding the urgent discovery of new antibacterial agents with novel mechanisms of action.[1] Bacterial DNA gyrase, a type II topoisomerase, represents a prime target for such endeavors.[2] This essential enzyme introduces negative supercoils into DNA, a process vital for DNA replication, transcription, and repair.[3] Its absence in higher eukaryotes makes it an attractive target for selective antibacterial therapy.[2]
The clinical success of fluoroquinolones, which target the GyrA subunit of DNA gyrase, has validated this enzyme as a druggable target.[3][4] However, the widespread emergence of fluoroquinolone-resistant strains, often due to mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene, necessitates the exploration of new chemical entities that can circumvent these resistance mechanisms.[5] This has spurred research into non-quinolone inhibitors that may bind to different sites on the enzyme, such as the ATP-binding pocket on the GyrB subunit.[6]
This guide will provide a comprehensive framework for the discovery and characterization of novel DNA gyrase inhibitors, from initial screening to detailed mechanistic studies.
Part 2: The Target: Understanding DNA Gyrase Structure and Function
Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[3] The GyrA subunits are responsible for DNA binding and the breakage-reunion activity, while the GyrB subunits harbor the ATPase activity that powers the supercoiling reaction.[3]
The catalytic cycle of DNA gyrase can be conceptualized as a "two-gate" mechanism, involving a series of conformational changes that enable the passage of one DNA segment through a transient double-strand break in another.
Caption: The catalytic cycle of DNA gyrase.
Inhibitors can interfere with this process at various stages. For instance, fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of toxic double-strand breaks.[7] In contrast, inhibitors like novobiocin competitively inhibit the ATPase activity of the GyrB subunit.[3]
Part 3: Experimental Workflow for Identifying and Characterizing DNA Gyrase Inhibitors
The identification and characterization of novel DNA gyrase inhibitors typically follows a multi-step experimental workflow.
Caption: Experimental workflow for DNA gyrase inhibitor discovery.
High-Throughput Screening (HTS) for Hit Identification
The initial step in discovering novel inhibitors is often a high-throughput screen of a compound library. Several assay formats are amenable to HTS.
This is a direct measure of DNA gyrase activity. The assay monitors the conversion of relaxed plasmid DNA to its supercoiled form.
Protocol: Agarose Gel-Based DNA Supercoiling Assay
-
Reaction Setup: In a 20-30 µL reaction volume, combine the following components in a microcentrifuge tube or 96-well plate:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl2
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5% (w/v) glycerol
-
0.1 mg/mL albumin
-
~0.5 µg relaxed plasmid DNA (e.g., pBR322)
-
Test compound at desired concentrations (typically in DMSO, ensure final DMSO concentration is non-inhibitory, e.g., <5%)
-
E. coli DNA gyrase (the amount of enzyme should be optimized to achieve ~80-90% supercoiling in the absence of inhibitor)
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 4 µL of 5% SDS, 25% Ficoll, 0.025% bromophenol blue).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at a low voltage (e.g., 2 V/cm) for several hours to resolve the relaxed and supercoiled DNA topoisomers.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Gold) and visualize under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
For higher throughput, fluorescence-based assays are often employed.
-
Fluorescence Polarization (FP) Assay: This technique is particularly useful for identifying inhibitors that target the ATPase activity of the GyrB subunit. It measures the binding of a fluorescently labeled ATP analog or a known GyrB inhibitor to the enzyme.[8]
Protocol: Fluorescence Polarization Assay for GyrB Binding
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100.
-
Fluorescent Probe: A fluorescently labeled ligand known to bind to the GyrB ATP pocket (e.g., a TAMRA-labeled novobiocin analog). The concentration of the probe should be optimized to give a stable and robust fluorescence polarization signal.
-
DNA Gyrase B subunit.
-
-
Reaction Setup: In a low-volume black microplate (e.g., 384-well), add:
-
Assay buffer
-
GyrB subunit (at a concentration that results in significant binding of the fluorescent probe)
-
Test compound at various concentrations
-
-
Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Fluorescent Probe Addition: Add the fluorescent probe to all wells.
-
Final Incubation: Incubate for another period to allow the binding of the probe to equilibrate.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.
-
Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay: This assay utilizes a DNA substrate that exhibits a change in fluorescence upon supercoiling, providing a real-time, homogeneous assay format.[9]
Hit Confirmation and IC50 Determination
Compounds identified as "hits" in the primary HTS are then subjected to secondary assays to confirm their activity and determine their potency, typically by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). The DNA supercoiling assay is often used as a gold-standard secondary assay.
Data Presentation: IC50 Values of Representative DNA Gyrase Inhibitors
| Compound | Target Subunit | IC50 (µM) | Reference |
| Ciprofloxacin | GyrA | 11.5 (vs. E. coli DNA gyrase) | [10] |
| Novobiocin | GyrB | ~0.01 (vs. E. coli DNA gyrase) | [11] |
| N-phenylpyrrolamide derivative | GyrB | 0.047 (vs. E. coli DNA gyrase) | [6] |
| Pyrazole derivative (3k) | Not specified | 0.15 µg/mL (vs. S. aureus DNA gyrase) | [1] |
Mechanism of Action (MoA) Studies
Once potent inhibitors are identified, it is crucial to elucidate their mechanism of action.
-
ATPase Assay: To determine if a compound targets the GyrB subunit, its effect on the ATPase activity of DNA gyrase can be measured. A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Cleavage Complex Assay: To investigate if a compound acts as a "gyrase poison" like fluoroquinolones, a cleavage complex assay can be performed. This assay detects the stabilization of the covalent enzyme-DNA intermediate.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. One of the interacting partners (e.g., DNA gyrase) is immobilized on a sensor chip, and the other (the inhibitor) is flowed over the surface. The change in the refractive index upon binding is measured, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow: Surface Plasmon Resonance (SPR) for Binding Kinetics
Caption: A typical workflow for an SPR experiment to determine binding kinetics.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the various assays are used to establish a structure-activity relationship (SAR). This involves systematically modifying the chemical structure of the hit compounds and evaluating the impact of these changes on their binding affinity and inhibitory activity. This iterative process of design, synthesis, and testing is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds.
For instance, in a series of pyrazole derivatives, it was found that certain substitutions on the benzoyl ring significantly influenced their inhibitory activity against DNA gyrase.[1] Similarly, for N-phenylpyrrolamides, modifications to the pyrrole and phenyl rings led to substantial improvements in potency.[6]
Part 5: Conclusion and Future Directions
The discovery of novel DNA gyrase inhibitors is a promising strategy to combat the growing threat of antibiotic resistance. A systematic and multi-faceted approach, combining robust biochemical and biophysical assays, is essential for the successful identification and optimization of new lead compounds. While the specific binding affinity of 4-chloro-2-fluoroaniline derivatives to DNA gyrase remains to be explored, the methodologies outlined in this guide provide a clear roadmap for such an investigation. Future research in this area should focus on exploring diverse chemical scaffolds, elucidating novel mechanisms of inhibition, and leveraging structural biology to guide rational drug design.
References
- Bradbury, B. J., & Pucci, M. J. (2008). Recent advances in the discovery and development of novel antibacterial agents. Current opinion in pharmacology, 8(5), 571-578.
- Chen, Y., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
- Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied microbiology and biotechnology, 92(3), 479-497.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Houghtaling, M. A., et al. (2011). A high-throughput fluorescence polarization assay for inhibitors of gyrase B. Journal of biomolecular screening, 16(1), 85-93.
- Laurin, P., et al. (1999). Structure-activity relationship in two series of aminoalkyl substituted coumarin inhibitors of gyrase B. Bioorganic & medicinal chemistry letters, 9(19), 2875-2878.
- Maxwell, A. (1997). DNA gyrase as a drug target. Trends in microbiology, 5(3), 102-109.
- O'Donnell, M. E., & Lindsley, C. W. (2006). A supercoiling-dependent fluorescence quenching-based high-throughput assay for the discovery of DNA gyrase inhibitors. Assay and drug development technologies, 4(5), 533-542.
- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445.
- Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents. Current medicinal chemistry-Anti-cancer agents, 3(6), 439-450.
- Tebug, S. F., et al. (2018). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 23(10), 2635.
- Tunitskaya, V. L., et al. (2011). Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds.
- Yule, I. A., et al. (2014). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: Structure based design, synthesis, SAR and antimicrobial activity. Bioorganic & medicinal chemistry letters, 24(4), 1184-1188.
- Zeslawska, E., et al. (2019). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. European Journal of Medicinal Chemistry, 180, 45-59.
- Zhang, L., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 8(10), 2058-2070.
- Panda, S. S., et al. (2020). Design, synthesis, antimicrobial, and DNA gyrase inhibitory properties of fluoroquinolone-dichloroacetic acid hybrids. Chemical biology & drug design, 95(2), 248-259.
- Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981-1008.
- Bax, B. D., et al. (2010). A new class of bacterial type II topoisomerase inhibitor.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
- Chen, C. R., Malik, M., Snyder, M., & Drlica, K. (1996). DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage. Journal of molecular biology, 258(4), 627-637.
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- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
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The Therapeutic Potential of Quinoline Sulfonamides in Combating Bovine Mastitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Bovine mastitis remains one of the most pervasive and costly diseases affecting the global dairy industry. The economic burden, stemming from reduced milk production, treatment costs, and premature culling, is exacerbated by the escalating crisis of antimicrobial resistance (AMR). Standard therapies are losing efficacy against key mastitis pathogens, creating an urgent need for novel therapeutic agents. This guide explores the therapeutic potential of quinoline sulfonamides, a class of hybrid antibacterial compounds, as a next-generation treatment for bovine mastitis. By combining two distinct and synergistic mechanisms of action—the inhibition of bacterial DNA gyrase by the quinoline moiety and the disruption of folate synthesis by the sulfonamide moiety—these compounds represent a promising strategy to overcome existing resistance mechanisms and provide a durable and effective treatment. This document synthesizes the current preclinical evidence, outlines a clear roadmap for future development, and provides the detailed protocols necessary to advance this promising class of molecules from the laboratory to clinical application.
Part 1: The Challenge of Bovine Mastitis
Bovine mastitis is a multi-faceted disease characterized by inflammation of the mammary gland, primarily in response to bacterial infection. Its impact extends from animal welfare and farm economics to public health concerns over milk quality and antimicrobial resistance.
The Microbial Landscape and Economic Impact
The primary causative agents of mastitis are a diverse group of bacteria, broadly classified as either contagious or environmental pathogens. Contagious pathogens, such as Staphylococcus aureus and Streptococcus agalactiae, spread from cow to cow, often during milking, and can establish chronic, subclinical infections that are difficult to eradicate.[1] Environmental pathogens, including coliforms like Escherichia coli and species such as Streptococcus uberis, are acquired from the cow's surroundings. S. aureus is a particularly challenging pathogen, responsible for an estimated 40% of bovine mastitis cases and known for its ability to form biofilms and evade the host immune system.[2]
The economic consequences are substantial, costing the U.S. dairy industry alone an estimated $1.7-2 billion annually.[3] These losses are a composite of decreased milk yield and quality, discarded milk due to antibiotic residues, increased veterinary and medication costs, and the ultimate loss of animals.[3]
The Antimicrobial Resistance Crisis
The widespread use of antibiotics in mastitis therapy has inevitably led to the selection and proliferation of resistant bacterial strains.[4][5] Resistance mechanisms are varied and increasingly common. For sulfonamides, resistance is often conferred by the acquisition of sul1, sul2, and sul3 genes, which code for altered forms of the dihydropteroate synthetase (DHPS) enzyme that have a lower affinity for the drug.[4][6] In pathogens like S. aureus, resistance to fluoroquinolones can arise from mutations in the genes encoding its target enzymes, DNA gyrase and topoisomerase IV.[2] The emergence of methicillin-resistant Staphylococcus aureus (MRSA) in dairy cattle is a significant concern, as it limits treatment options and poses a potential public health threat through the food chain.[2][7] This growing resistance underscores the inadequacy of the current antimicrobial arsenal and the critical need for innovation.
Part 2: Quinoline Sulfonamides: A Novel Hybrid Antibacterial Class
Hybrid drug design is an intelligent strategy to combat antimicrobial resistance. By covalently linking two different pharmacophores, a single molecule can engage multiple targets, potentially leading to synergistic activity, a broader antibacterial spectrum, and a lower propensity for the development of resistance.[8] Quinoline sulfonamides exemplify this approach.
Dual-Target Mechanism of Action
Quinoline-sulfonamide hybrids are rationally designed to inhibit two distinct, essential pathways in bacterial metabolism.[8][9]
-
The Quinoline Moiety: DNA Synthesis Inhibition : The quinoline core is structurally related to quinolone antibiotics. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[8][9] By binding to the enzyme-DNA complex, the quinoline moiety stabilizes DNA strand breaks, leading to a rapid cessation of DNA synthesis and bacterial death.
-
The Sulfonamide Moiety: Folate Synthesis Inhibition : As structural analogs of p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[10][11] This enzyme catalyzes a critical step in the bacterial synthesis of folic acid. Since bacteria cannot utilize exogenous folate, this pathway is essential for the production of purines, thymidine, and ultimately, DNA, RNA, and proteins.[10] This pathway is absent in mammals, making it a selective target for antibacterial therapy.[8]
The combination of these two mechanisms in a single molecule creates a powerful therapeutic agent. It not only attacks the bacterium on two fronts but also makes the simultaneous development of resistance a much less probable event.
Caption: Proposed dual-target mechanism of quinoline sulfonamides.
Part 3: Preclinical Evidence for Efficacy Against Mastitis Pathogens
While direct in vivo studies in cattle are not yet available, a growing body of preclinical research demonstrates the potent antibacterial activity of novel quinoline sulfonamide derivatives against a spectrum of bacteria, including key mastitis pathogens.
In Vitro Antibacterial Spectrum
Numerous studies have reported the synthesis and subsequent in vitro evaluation of various quinoline sulfonamide series.[12] These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives of 8-hydroxyquinoline-5-sulfonamide have demonstrated efficacy against methicillin-resistant S. aureus (MRSA) comparable to that of conventional antibiotics like oxacillin and ciprofloxacin.[13][14] This is particularly relevant for treating challenging, resistant cases of bovine mastitis. The table below summarizes the minimum inhibitory concentration (MIC) values for representative compounds from this class against relevant bacterial strains.
| Compound Class/Derivative | S. aureus (ATCC 29213) | MRSA (Clinical Isolate) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa | Reference |
| 8-hydroxyquinoline-5-sulfonamides (Series 3c) | Active (Comparable to Oxacillin) | Active (Comparable to Ciprofloxacin) | Active | Not Reported | Not Reported | [13][14] |
| Quinoline-Sulfonamide Hybrid (QS-3) | Not Reported | Not Reported | 128 µg/mL | 128 µg/mL | 64 µg/mL | [15] |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) Complex | 0.19 µg/mL | Not Reported | Not Reported | 6.09 µg/mL | Not Reported | [12][16] |
| 8-sulfonamidoquinolines (with Zinc) | Active | Not Reported | Not Reported | Active | Not Reported | [17] |
Note: Data is compiled from multiple studies and represents a range of different derivatives. Direct comparison should be made with caution. MIC values are converted to µg/mL where necessary for consistency.
Structure-Activity Relationship (SAR) Insights
Initial research has provided valuable insights into the structural features required for antibacterial activity. For instance, studies on 8-hydroxyquinoline-5-sulfonamides have revealed that an unsubstituted phenolic group at the 8-position of the quinoline ring is a key structural fragment necessary for biological activity.[13][18] Blocking this group, for example through methylation, leads to a total loss of antibacterial effect.[13] This understanding is critical for guiding the rational design and optimization of future derivatives with enhanced potency and improved pharmacological properties.
Part 4: A Roadmap for Therapeutic Development
Translating the preclinical promise of quinoline sulfonamides into a viable veterinary therapeutic requires a structured and rigorous development pathway. This involves a sequence of in vitro and in vivo studies designed to establish a comprehensive profile of the candidate molecule's efficacy, safety, and pharmacokinetics.
Experimental Workflow for Preclinical Evaluation
The development of a new antibacterial agent follows a logical progression from initial discovery to preclinical validation. The primary stages include target identification, lead compound synthesis, comprehensive in vitro screening, and finally, evaluation in animal models before consideration for clinical trials.
Caption: A generalized workflow for antibacterial drug development.
Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a bacterium after overnight incubation. It is a fundamental measure of a drug's potency. The broth microdilution method is a standard technique.[9]
Objective: To determine the MIC of quinoline sulfonamide derivatives against key mastitis pathogens.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., S. aureus, E. coli), adjusted to a 0.5 McFarland standard
-
Test compounds (quinoline sulfonamides) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacteria in broth without drug)
-
Negative control (broth only)
Methodology:
-
Preparation of Bacterial Inoculum: a. Culture the bacterial strain on an appropriate agar plate overnight at 37°C. b. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Preparation of Test Compounds: a. Create a stock solution of the quinoline sulfonamide derivative in DMSO. b. Perform serial two-fold dilutions of the stock solution in CAMHB across the wells of a 96-well plate to obtain a range of test concentrations.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the test compound dilutions. b. Include positive and negative controls on each plate. c. Seal the plates and incubate at 37°C for 18-24 hours.[9]
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound in which there is no visible growth.[9]
Future Directions: Pharmacokinetics and In Vivo Models
While in vitro data is promising, the successful development of a mastitis therapeutic hinges on its performance in vivo.
-
Pharmacokinetics (PK) in Dairy Cattle: The absorption, distribution, metabolism, and excretion (ADME) profile of a lead candidate must be determined in the target species. For mastitis, intramammary administration is the most common route.[19] Key questions to be answered include:
-
How well does the drug distribute throughout the udder tissue?
-
What concentrations are achieved in the milk?[20]
-
How quickly is the drug and its metabolites eliminated, and what are the implications for milk and meat withdrawal times?[22] Pharmacokinetic parameters for existing sulfonamides in cattle can serve as a benchmark, though significant variation exists between compounds.[20][22]
-
-
In Vivo Efficacy Models: The ultimate proof of concept requires demonstrating efficacy in a relevant animal model. An induced mastitis model, where a controlled dose of a pathogen like S. aureus or S. uberis is infused into the teat canal, is a standard approach.[17] Key endpoints would include clinical signs of mastitis, bacterial counts in milk, and somatic cell count (SCC) as a marker of inflammation.
Part 5: Regulatory and Commercialization Landscape
The path to market for a new veterinary antimicrobial is governed by stringent regulatory frameworks designed to ensure the safety of the target animal, the consumer, and the environment.
Navigating Veterinary Drug Approval
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive data package demonstrating a drug's quality, safety, and efficacy.[23] The International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) provides guidelines to streamline this process across major regions.[23]
Addressing Residues and Withdrawal Times
A critical component of the regulatory submission for a food-producing animal is the determination of drug residue depletion and the establishment of appropriate withdrawal times for milk and meat. For sulfonamides, a maximum residue limit (MRL) of 100 µg/kg (100 ppb) in milk and tissues is generally applied.[24] Rigorous studies are required to determine the time needed after the last treatment for drug residues to fall below this MRL, ensuring the safety of the food supply.[22] In the United States, extra-label use of sulfonamides in lactating dairy cattle is prohibited, highlighting the need for specific approvals and clear label directions.[22]
Conclusion
The escalating threat of antimicrobial resistance in bovine mastitis pathogens demands a paradigm shift in therapeutic strategies. Quinoline sulfonamides, with their novel dual-target mechanism, represent a scientifically robust and promising avenue of research. The existing preclinical data strongly supports their potent antibacterial activity against key mastitis-causing bacteria, including resistant strains. However, this potential is yet to be realized. The critical next steps involve a focused effort on lead optimization to improve potency and drug-like properties, followed by a comprehensive evaluation of pharmacokinetics, safety, and in vivo efficacy in dairy cattle. By following the rigorous development roadmap outlined in this guide, the scientific community can work towards translating the promise of quinoline sulfonamides into an effective and durable solution to one of the most significant challenges in veterinary medicine.
References
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- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (n.d.). RSC Publishing.
- A Comparative Analysis of the Antibacterial Spectrum: 2-Chloroquinoline-6-sulfonamide Derivatives versus Ciprofloxacin. (2025). Benchchem.
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- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). National Center for Biotechnology Information.
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Methodological & Application
Preparation of N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide stock solution in DMSO
An Application Note and Protocol for the Preparation of N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide Stock Solution in DMSO
Introduction
This compound is a synthetic organic compound featuring a quinoline backbone linked to a sulfonamide group, which in turn is substituted with a 4-chloro-2-fluorophenyl moiety. The quinoline and sulfonamide structural motifs are present in numerous compounds with established pharmacological activities. Quinoline derivatives have demonstrated a wide range of biological effects, including antimicrobial and anticancer properties.[1][2] Similarly, the sulfonamide group is a key component of sulfa drugs, which are known to inhibit bacterial growth by interfering with folic acid synthesis.[3]
Recent research into quinoline-sulfonamide hybrids has revealed their potential as novel therapeutic agents. For instance, some derivatives have been shown to act as modulators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[4][5] Others have been investigated as inhibitors of the NF-κB pathway, which is crucial for cell proliferation and survival in cancer.[6] Furthermore, some quinoline derivatives are proposed to exhibit antibacterial activity by acting as zinc ionophores, disrupting bacterial zinc homeostasis.[7]
Given the potential for diverse biological activities, this compound is a compound of interest for researchers in drug discovery and chemical biology. A consistently prepared, high-quality stock solution is fundamental for obtaining reliable and reproducible results in any downstream biological assay. Dimethyl sulfoxide (DMSO) is the solvent of choice for many such compounds due to its broad-ranging solvency.[8]
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of this compound in DMSO, designed for researchers, scientists, and drug development professionals.
Materials and Equipment
Reagents:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Analytical balance (readability to at least 0.1 mg)
-
Weighing paper or boat
-
Microspatula
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile)
Quantitative Data Summary
| Parameter | Value | Notes |
| Compound Name | This compound | |
| Molecular Formula | C₁₅H₉ClFN₂O₂S | |
| Molecular Weight (MW) | 335.78 g/mol | Calculated value. Always confirm with the Certificate of Analysis from your supplier. |
| Target Stock Concentration | 10 mM | A common starting concentration for many in vitro assays. |
| Solvent | Anhydrous DMSO | Ensures stability and minimizes degradation due to moisture. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Step 1: Pre-Preparation and Safety
1.1. Don a full set of Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. 1.2. Perform all manipulations of the solid compound and DMSO within a chemical fume hood to minimize inhalation exposure.[9] 1.3. Ensure all glassware and equipment are clean, dry, and free of contaminants.
Step 2: Calculation of Required Mass
2.1. The required mass of the compound can be calculated using the following formula: Mass (mg) = Target Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) 2.2. For a 10 mM (0.010 M) stock solution in 1 mL (0.001 L): *Mass (mg) = 0.010 mol/L * 0.001 L * 335.78 g/mol * 1000 mg/g = 3.36 mg
Step 3: Weighing the Compound
3.1. Place a clean, dry weighing boat on the analytical balance and tare the balance to zero. 3.2. Carefully weigh out approximately 3.36 mg of this compound using a microspatula. Record the exact mass. 3.3. It is crucial to be precise. If the weighed mass deviates slightly, you must recalculate the exact volume of DMSO to add to achieve the 10 mM concentration.
Step 4: Dissolution in DMSO
4.1. Carefully transfer the weighed compound into a sterile, amber glass vial. 4.2. Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial. 4.3. Secure the cap tightly on the vial. 4.4. Vortex the vial for 1-2 minutes to facilitate dissolution. 4.5. Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step. 4.6. Place the vial in a water bath sonicator and sonicate for 5-10 minutes. This provides energy to break up any small aggregates. 4.7. If the compound is still not fully dissolved, gentle warming in a 37°C water bath for a short period may be attempted. However, be cautious as heat can degrade some compounds. 4.8. Once the compound is fully dissolved, the solution should be clear and free of any visible particulates.
Step 5: Aliquoting and Storage
5.1. To avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture introduction, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. 5.2. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a month), -20°C is generally sufficient.[1] 5.3. Clearly label all aliquots with the compound name, concentration, date of preparation, and your initials.
Workflow Diagram
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Scientific Integrity & Logic
Causality Behind Experimental Choices
-
Choice of Solvent (Anhydrous DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it ideal for creating high-concentration stock solutions for drug discovery.[8] The use of anhydrous DMSO is critical because any contaminating moisture can lead to the hydrolysis and degradation of sensitive compounds over time, especially during freeze-thaw cycles.[3]
-
Use of Amber Vials: The quinoline moiety is an aromatic heterocyclic system that can be sensitive to light. Photodegradation can lead to a loss of compound activity. Amber vials block UV and blue light, protecting the compound's integrity.
-
Vortexing and Sonication: These steps are not merely for mixing; they provide mechanical and ultrasonic energy, respectively, to break down the crystal lattice of the solid compound and overcome intermolecular forces, facilitating its interaction with the solvent molecules and promoting complete dissolution.
-
Aliquoting and Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce several problems. It increases the chance of moisture contamination from the air each time the vial is opened. Furthermore, the process of freezing can cause the compound to precipitate out of solution, and it may not fully redissolve upon thawing, leading to an inaccurate concentration in the portion used for an experiment. Aliquoting into single-use volumes mitigates these issues significantly.[1]
Trustworthiness and Self-Validation
A key self-validating step in this protocol is the visual inspection for solubility . A properly prepared stock solution should be perfectly clear and free of any suspended particles or cloudiness. If precipitates are observed, the solution is not at the intended concentration and should not be used for quantitative experiments.
Furthermore, when diluting the DMSO stock into aqueous buffers for biological assays, it is common for compounds to precipitate out of solution due to their lower solubility in water.[5] To avoid this, it is best practice to perform serial dilutions in DMSO first, and then add the final, most diluted sample to the aqueous medium.[3] Always include a vehicle control (assay media with the same final DMSO concentration as your test samples) in all experiments to account for any effects of the solvent on the biological system. The final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid cytotoxicity.[1][7]
Potential Mechanism of Action
The chemical structure of this compound suggests several potential biological targets based on the activities of related compounds.
-
Inhibition of Folic Acid Synthesis (Antibacterial): The sulfonamide group is a structural analog of para-aminobenzoic acid (PABA). As such, it can act as a competitive inhibitor of dihydropteroate synthase, a bacterial enzyme essential for the synthesis of folic acid.[3] Since bacteria must synthesize their own folic acid to produce nucleic acids for replication, blocking this pathway leads to a bacteriostatic effect.[2][3]
-
Modulation of Pyruvate Kinase M2 (Anticancer): Several quinoline-8-sulfonamide derivatives have been identified as modulators of the M2 isoform of pyruvate kinase (PKM2).[4][5] PKM2 is a key glycolytic enzyme that is highly expressed in cancer cells and plays a critical role in tumor metabolism and growth.[5] By inhibiting or modulating the activity of PKM2, these compounds can disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[4][5]
Illustrative Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis
Caption: Proposed mechanism of antibacterial action via competitive inhibition of dihydropteroate synthase.
Safety Precautions
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[9] Avoid breathing dust. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Toxicity: Many quinoline derivatives are classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[11][12] Some are suspected of causing genetic defects and may cause cancer.[12] Therefore, treat this compound as potentially toxic and carcinogenic.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, away from incompatible materials.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
References
- Google Patents. (n.d.). WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents.
-
Molecules. (2020). Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Retrieved from [Link]
- Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5233.
-
AccessPharmacy. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. Retrieved from [Link]
-
Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 8-chloro-N-(4-fluorophenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide. Retrieved from [Link]
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MolPort. (n.d.). N-(4-chlorophenyl)-3-(quinolin-8-ylsulfanyl)propanamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-{[4-(Pyrazin-2-Yl)piperazin-1-Yl]carbonyl}phenyl)quinoline-8-Sulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 8-Quinolinesulfonamide. Retrieved from [Link]
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CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoline-8-sulfonamide. Retrieved from [Link]
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Molecules. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Retrieved from [Link]
-
PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Chlorophenyl)-8-hydroxy-7-quinolinecarboxamide. Retrieved from [Link]
-
MDPI. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Retrieved from [Link]
-
NIST. (n.d.). Sulfanilamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[3][7]dioxino[2,3-g]quinolin-6-yl}acetamide. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
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Career Henan Chemical Co. (n.d.). QUINOLINE-8-SULFONIC ACID. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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Dana Bioscience. (n.d.). 4-Chloroquinoline-8-sulfonamide 50mg. Retrieved from [Link]
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A Systematic Approach to High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of Quinoline Sulfonamide Impurities
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and systematic guide for the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of impurities in quinoline sulfonamide drug substances. As a class of compounds with significant therapeutic interest, ensuring the purity and stability of quinoline sulfonamides is paramount for drug safety and efficacy.[1] This guide, designed for researchers and drug development professionals, moves beyond a simple protocol, delving into the scientific rationale behind critical experimental choices. It covers the entire lifecycle of method development, from initial analyte characterization and selection of chromatographic conditions to systematic optimization, forced degradation studies as per ICH guidelines, and full method validation.[2][3] By following this structured approach, scientists can develop robust, reliable, and regulatory-compliant HPLC methods suitable for quality control and stability testing.
Part 1: Foundational Strategy - Understanding the Analyte and Initial Conditions
The success of any HPLC method is predicated on a foundational understanding of the analyte's physicochemical properties. Quinoline sulfonamides are amphoteric molecules, meaning they possess both acidic (sulfonamide group) and basic (quinoline nitrogen) functionalities.[4] This dual nature makes their chromatographic behavior highly dependent on the mobile phase pH, which dictates their ionization state and, consequently, their retention and peak shape.
Analyte Characterization: The Key to Selectivity
-
pKa Determination: The pKa values of the quinoline sulfonamide active pharmaceutical ingredient (API) and its known impurities are the most critical parameters. The mobile phase pH should be set at least 2 pH units away from the pKa of the analytes to ensure they are in a single, stable ionic form (either fully protonated or deprotonated), which prevents peak splitting and broadening.
-
UV Absorbance Spectrum: The quinoline moiety provides a strong chromophore, making UV detection highly suitable. A UV scan of the API and impurities should be performed to determine the optimal detection wavelength (λmax) that provides the best sensitivity for all compounds of interest. An isosbestic point may also be considered if uniform response is critical.
Initial Chromatographic Conditions: A Science-Based Starting Point
The initial method parameters are not arbitrary but are selected based on the analyte's properties and established chromatographic principles.
-
Column (Stationary Phase) Selection: Reversed-phase HPLC is the workhorse for pharmaceutical analysis.[5]
-
Initial Choice: A C18 (octadecylsilane) column is the universal starting point due to its hydrophobicity and wide applicability.[5][6] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure for initial development.
-
Considerations for Polarity: Since sulfonamides and their potential degradation products can be polar, a C18 column with polar end-capping or a polar-embedded stationary phase can be advantageous.[7][8] These modifications improve retention of polar analytes and make the column more stable in highly aqueous mobile phases, preventing phase collapse.
-
-
Mobile Phase Selection:
-
Aqueous Phase (A): A buffer is essential to control the pH. A 20-50 mM phosphate or acetate buffer is a common choice. The pH should be selected based on the pKa values as discussed above. For this application, starting with a pH of 3.0 is a logical choice to ensure the quinoline nitrogen is protonated.
-
Organic Phase (B): Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and better UV transparency.
-
Initial Gradient: A broad scouting gradient is employed to elute all potential impurities within a reasonable time. A typical starting gradient would be 5% to 95% Acetonitrile over 20-30 minutes.
-
-
Detector and System Parameters:
-
Detection Wavelength: Set based on the UV absorbance spectrum analysis.
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.
-
Column Temperature: 30 °C is a good starting point to ensure run-to-run consistency.
-
Injection Volume: 5-10 µL is typical for initial screening.
-
Part 2: Systematic Method Optimization Workflow
Once the initial scouting run provides a basic chromatogram, the method must be systematically optimized to achieve the critical goal: adequate resolution (Rs > 1.5) between the main peak and all impurity peaks.
The Optimization Hierarchy
Optimization should proceed in a logical order, starting with the parameters that have the most significant impact on selectivity.
-
Gradient Slope and Time: The steepness of the gradient is the most powerful tool for controlling resolution.
-
If peaks are poorly resolved and elute too quickly, decrease the gradient slope (e.g., change from a 20-minute to a 40-minute gradient).
-
If peaks are well-separated but the run time is excessive, the gradient can be steepened.
-
-
Mobile Phase pH: If co-elution persists after gradient optimization, adjusting the mobile phase pH is the next step. Even a small change of 0.2-0.5 pH units can dramatically alter the retention times of ionizable compounds like sulfonamides, thereby changing selectivity and resolving co-eluting peaks.[9]
-
Organic Modifier: If acetonitrile does not yield the desired selectivity, switching to methanol or using a ternary mixture (e.g., water/acetonitrile/methanol) can introduce different separation mechanisms and improve resolution.[10]
-
Temperature: Increasing the column temperature typically decreases retention times and can improve peak efficiency (making peaks sharper). It can also subtly affect selectivity. It is a useful fine-tuning parameter.
The following diagram illustrates the logical workflow for method development and optimization.
Caption: HPLC Method Development and Optimization Workflow.
Part 3: Ensuring Method Specificity - Forced Degradation Studies
A critical requirement for impurity methods is that they must be "stability-indicating." This means the method must be able to separate the API from any degradation products that may form over time or under stress. Forced degradation (or stress testing) is the process of intentionally degrading the drug substance to generate these potential impurities.[3] According to ICH guideline Q1A(R2), this is a regulatory necessity.[2][11]
Protocol for Forced Degradation
The goal is to achieve 5-20% degradation of the API.[11][12] Milder conditions should be attempted first.
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl. Heat at 60 °C for 2-8 hours. Neutralize with an equal amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH. Heat at 60 °C for 2-8 hours. Neutralize with an equal amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve the drug substance in a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature for 2-24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for 24-48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
After stressing, each sample is analyzed using the optimized HPLC method. The chromatograms are evaluated to ensure that all degradation peaks are baseline-resolved from the API peak and from each other. Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the main peak is spectrally pure in all stressed samples.
Part 4: Method Validation Protocol (ICH Q2(R1))
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The following experiments must be performed according to the International Council on Harmonisation (ICH) Q2(R1) guideline.[15][16]
Step-by-Step Validation Experiments
-
Specificity: Analyze blank samples (diluent), a placebo (if applicable), the API, and the API spiked with all known impurities and degradation products. The method is specific if there are no interfering peaks at the retention times of the API and its impurities, and if all spiked peaks are well-resolved.
-
Linearity: Prepare a series of at least five concentrations of each impurity, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy (Recovery): Prepare samples by spiking the API with known amounts of impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Analyze these samples in triplicate and calculate the percentage recovery for each impurity.
-
Precision:
-
Repeatability (Intra-assay precision): Perform at least six replicate injections of a sample spiked with impurities at 100% of the specification level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Parameters to vary include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Organic composition of mobile phase (± 2%)
-
Validation Acceptance Criteria
All experimental results must meet pre-defined acceptance criteria, which are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte and impurities. Resolution (Rs) > 1.5. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery within 85.0% to 115.0% for impurities. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 5.0% for impurities. |
| LOD & LOQ | S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ. |
| Robustness | System suitability parameters (resolution, tailing factor) must pass. No significant change in results. |
Part 5: Final Optimized Protocol
This section provides the detailed protocol for executing the validated method.
Table 1: Final HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector |
| Column | Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Procedure
-
System Suitability Test (SST): Before sample analysis, inject a system suitability solution (API spiked with a low level of critical impurities) five times. The RSD for peak areas must be ≤ 2.0%, and the resolution between critical pairs must be ≥ 1.5.
-
Blank Injection: Inject the diluent to ensure no baseline interference.
-
Sample Analysis: Prepare the sample solution at the target concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile). Inject and integrate the chromatogram.
-
Impurity Quantification: Calculate the amount of each impurity using the relative response factor (RRF) if different from the API, or as a percentage of the total peak area.
Part 6: Troubleshooting Guide
Even robust methods can encounter issues. This section addresses common problems.[17][18]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase.[18] | - Lower the mobile phase pH slightly to further suppress silanol activity.[19] - Reduce sample concentration or injection volume. - Dissolve the sample in the initial mobile phase. |
| Poor Resolution | - Inadequate selectivity. - Loss of column efficiency. | - Re-optimize the gradient, pH, or temperature. - Replace the column. Use a guard column to protect the analytical column.[19] |
| Baseline Drift / Noise | - Contaminated mobile phase or detector cell. - Inadequate mobile phase mixing or degassing. | - Prepare fresh mobile phase and flush the system. - Purge the detector cell. - Ensure mobile phases are properly degassed. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column degradation. | - Prepare mobile phase carefully and consistently. - Use a column oven for stable temperature control. - Replace the column if performance has degraded. |
References
- Vertex AI Search. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Omega Scientific. Solving Common Errors in HPLC.
- Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- HPLC Column Selection Guide.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- PMC. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
- Oxford Academic. Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- ResearchGate. (2025). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
- ResearchGate. (PDF) Quinoline-8-sulfonamide.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- NIH PubChem. 8-Quinolinesulfonamide.
- ChemScene. Quinoline-2-sulfonamide.
- RSC Publishing. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
- Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
- A practical guide to forced degradation and stability studies for drug substances.
- American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. Quality Guidelines.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- SGS Thailand. Forced Degradation Testing.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation.
- PMC. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
- LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1.
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Application Notes and Protocols for Assessing Sulfonamide Cytotoxicity in HeLa Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of colorimetric cell viability assays to evaluate the cytotoxic effects of sulfonamides on HeLa cells. This document outlines the scientific principles behind key assays, provides detailed, field-proven protocols, and offers insights into data interpretation and troubleshooting.
Introduction: The Imperative for Accurate Cytotoxicity Profiling
The evaluation of a compound's cytotoxic potential is a cornerstone of modern drug discovery and development. Sulfonamides, a class of synthetic antimicrobial agents, have also been investigated for their anticancer properties.[1][2][3] The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4][5][6] In the context of cancer, some sulfonamide derivatives have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression.[2][7]
HeLa cells, derived from a human cervical adenocarcinoma, represent a robust and widely utilized in vitro model for cancer research and cytotoxicity studies.[8][9][10] Their rapid growth and well-characterized genetic background make them an ideal system for the initial screening and mechanistic evaluation of potential therapeutic agents like sulfonamides.[1][3][7]
This guide focuses on three widely adopted, reliable, and accessible colorimetric assays for assessing cell viability: the MTT, XTT, and LDH assays. Each assay interrogates a different aspect of cellular health, providing a multi-faceted view of a compound's cytotoxic effect.
-
MTT and XTT Assays: These are metabolic assays that measure the activity of mitochondrial dehydrogenases, which are indicative of a metabolically active, and therefore viable, cell population.[11][12]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[13]
By employing these assays, researchers can obtain quantitative data to determine key parameters such as the half-maximal inhibitory concentration (IC50), providing a robust framework for the preclinical evaluation of sulfonamide cytotoxicity.
Foundational Knowledge: HeLa Cell Culture
Consistent and healthy HeLa cell cultures are paramount for reproducible cytotoxicity data. Adherence to best practices in cell culture is a non-negotiable prerequisite for the successful implementation of the following protocols.
Recommended Culture Conditions
| Parameter | Recommendation |
| Base Medium | Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM).[9][14][15] |
| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA).[9][14][15] |
| Incubation | 37°C in a humidified atmosphere with 5% CO2.[8][9] |
| Subculture | Passage cells when they reach 70-80% confluency.[9] Use a 1:3 to 1:10 split ratio.[9] |
| Growth Mode | Adherent.[9] |
Subculturing Protocol
-
Aspirate the culture medium from a T-75 flask of 70-80% confluent HeLa cells.
-
Wash the cell monolayer with 5-10 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any residual serum that may inhibit trypsin activity.[15]
-
Aspirate the DPBS and add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask.[16]
-
Incubate at 37°C for 3-5 minutes, or until cells detach.[16]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium.
Experimental Protocols for Cytotoxicity Assessment
The following protocols are optimized for a 96-well plate format, which is ideal for high-throughput screening of multiple sulfonamide concentrations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[11][12] The resulting formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[12]
Caption: Workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[17] Include wells with medium only to serve as a blank.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12][17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[11][17]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Measure the absorbance at 570 nm using a microplate reader.[12][18]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: Similar to the MTT assay, the XTT assay measures cellular metabolic activity.[19][20] The key difference is that the yellow tetrazolium salt XTT is reduced to a water-soluble orange formazan product by metabolically active cells.[19][20] This eliminates the need for a solubilization step, making the assay more convenient.[20]
Caption: Workflow of the XTT cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[19][21] Typically, this involves adding the electron coupling reagent to the XTT reagent.[21]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[19][22]
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[21][23]
-
Absorbance Measurement: Shake the plate gently to evenly distribute the color. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is recommended to correct for background absorbance.[21][23]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is based on the measurement of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[24] The amount of formazan formed is proportional to the amount of LDH released, which is an indicator of cell lysis and membrane damage.[24]
Caption: Workflow of the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Assay Controls: It is critical to include the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 15 minutes before the end of the incubation period.
-
Background Control: Medium only.
-
-
Supernatant Collection: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[25]
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[25]
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Gently shake the plate to mix. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
For all assays, subtract the average absorbance of the blank (medium only) from all other readings.
MTT and XTT Assays
Calculation of Cell Viability:
The percentage of cell viability is calculated as follows:
Interpretation:
A decrease in the percentage of viability indicates a reduction in metabolic activity, which is inferred as a loss of viable cells. Plotting the percentage of viability against the log of the sulfonamide concentration allows for the determination of the IC50 value, the concentration at which 50% of cell viability is inhibited.
LDH Assay
Calculation of Cytotoxicity:
The percentage of cytotoxicity is calculated using the following formula:
Interpretation:
An increase in the percentage of cytotoxicity directly correlates with the loss of cell membrane integrity and cell lysis. This provides a measure of cell death.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT/XTT assays | Microbial contamination.[26] Phenol red in the medium can interfere with absorbance readings.[26] | Visually inspect plates for contamination. Use a phenol red-free medium during the assay incubation step.[26] |
| Low absorbance readings in MTT/XTT assays | Low cell density.[26] Insufficient incubation time with the reagent.[26] | Optimize cell seeding density through a titration experiment.[26] Increase the incubation time with the MTT or XTT reagent. |
| Inconsistent results between experiments | Variability in cell health or passage number.[26] Inconsistent incubation times.[26] | Use cells in the logarithmic growth phase and maintain a consistent passage number.[26] Standardize all incubation times precisely.[26] |
| "Edge effect" in 96-well plates | Evaporation from the outer wells.[26] | Fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[26] |
| MTT and LDH assay results do not correlate | The compound may inhibit metabolic activity without causing membrane damage (cytostatic vs. cytotoxic effect).[27] | This is a valid biological result. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity. Discrepancies can provide insight into the mechanism of action.[27][28] |
Conclusion
The MTT, XTT, and LDH assays are powerful and complementary tools for assessing the cytotoxic effects of sulfonamides on HeLa cells. The choice of assay depends on the specific research question. Metabolic assays like MTT and XTT are excellent for screening and determining effects on cell proliferation and viability. The LDH assay provides a more direct measure of cell death through membrane damage. By employing these standardized protocols and understanding the principles behind each assay, researchers can generate reliable and reproducible data to advance the development of novel sulfonamide-based therapeutics.
References
- Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche.
- CyQUANT XTT Cell Viability Assay Protocol. (n.d.). Thermo Fisher Scientific - CA.
-
Asadi, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 831–839. Retrieved from [Link]
- Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). Benchchem.
- Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
- Applications of HeLa Cells in Cell Culture Flasks and Their Scientific Value. (2025, July 25). FDCELL.
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Senturk, M., et al. (2019). Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1365–1375. Retrieved from [Link]
- LDH assay kit guide: Principles and applications. (2025, May 20). Abcam.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- XTT Cell Proliferation Assay Kit. (n.d.). ATCC.
- CyQUANT™ XTT Cell Viability Assay. (2018, May 11). Thermo Fisher Scientific.
- Culturing HeLa cells. (n.d.). RE-Place.
-
Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega.
- What is the recommended media for HeLa cells? (2023, February 10). ResearchGate.
- HeLa - CCL-2. (n.d.). ATCC.
- Passaging of HeLa cells. (n.d.). iGEM.
- LDH Cytotoxicity Assay Kit #37291. (n.d.). Cell Signaling Technology.
- Cytotoxicity Detection Kit (LDH). (n.d.). Roche.
- HeLa - CRM-CCL-2. (n.d.). ATCC.
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Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]
- ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
- MTT Cell Assay Protocol. (n.d.).
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Hvizdáková, N., et al. (2025, December 4). Molecular Pathways Affected by Sulfonylpurine Derivatives in 2D and 3D HeLa Cell Models. International Journal of Molecular Sciences, 26(23), 6393. Retrieved from [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Pharmaceutical Sciences.
-
Induction of apoptosis in HeLa cells by sulphonamide 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023, April 27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3783. Retrieved from [Link]
- To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 10 - Rsc.org. (n.d.).
- What are some common sources of error in cell viability assays? (2023, June 27). AAT Bioquest.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega.
- HeLa Cell Line User Guide. (n.d.).
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
- MTT assay protocol. (n.d.). Abcam.
- HeLa (ATCC® CCL2™). (n.d.). ATCC.
- Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. (n.d.).
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Antimicrobial sulfonamide drugs. (n.d.). ResearchGate. Retrieved from [Link]
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HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes. (2021, June 11). PLoS ONE, 16(6), e0252504. Retrieved from [Link]
- MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
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Why do MTT and XTT assays give inconsistent results? (2015, September 9). ResearchGate. Retrieved from [Link]
- How to explain LDH assay and MTT assay results? (2022, September 25). ResearchGate.
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Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. (n.d.). PMC. Retrieved from [Link]
- Pharmacophore CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. (2023, June 28).
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Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? (2000, March 15). Journal of Neuroscience Methods, 96(2), 159-167. Retrieved from [Link]
- Cell viability and proliferation measurement. (n.d.). Takara Bio.
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Polymeric PLGA Nanoparticles Loaded with Acalypha monostachya Leaf Hexane Extract: A Novel Strategy for Antineoplastic Activity. (2026, February 25). MDPI. Retrieved from [Link]
- Non-destructive quantification of cytotoxicity in live HeLa cells using the CELENA® X. (n.d.).
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Troubleshooting & Optimization
Improving yield of sulfonyl chloride amidation with electron-deficient anilines
A Guide to Improving Yields with Electron-Deficient Anilines
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the amidation of sulfonyl chlorides, particularly when using weakly nucleophilic, electron-deficient anilines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.
The formation of a sulfonamide bond between a sulfonyl chloride and an electron-deficient aniline is a notoriously challenging transformation. The low nucleophilicity of the aniline, caused by electron-withdrawing groups, significantly slows the desired reaction rate. This often allows competing side reactions, primarily the hydrolysis of the highly reactive sulfonyl chloride, to dominate, resulting in low yields and complex purification.[1][2] This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide & Core Concepts
This section addresses the most common issues encountered during the sulfonylation of electron-deficient anilines in a question-and-answer format.
Q1: My reaction yield is consistently low or non-existent, even after extended reaction times. What is the primary cause?
Answer: The root cause is the diminished nucleophilic character of your aniline. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR) on the aromatic ring delocalize the nitrogen's lone pair of electrons, making it a significantly weaker nucleophile. The sulfonyl chloride, while a potent electrophile, requires a sufficiently strong nucleophile for an efficient reaction.[2][3] When the rate of aminolysis is slow, competing pathways, especially hydrolysis of the sulfonyl chloride by trace amounts of water, become significant, consuming your starting material without forming the desired product.[1]
Q2: I observe consumption of my sulfonyl chloride starting material, but the main product is not my desired sulfonamide. What is the likely side product and how can I avoid it?
Answer: The most common byproduct is the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. This occurs when the sulfonyl chloride reacts with water present in the solvent or on the glassware. Given the slow rate of reaction with your electron-deficient aniline, even small amounts of moisture can lead to substantial formation of this side product.
Core Strategy for Avoidance:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.[1]
-
Inert Atmosphere: Conduct the entire reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
The diagram below illustrates the competition between the desired aminolysis pathway and the undesired hydrolysis pathway.
Caption: Catalytic cycle of DMAP in sulfonamide synthesis.
Experimental Protocols & Data
Protocol 1: General DMAP-Catalyzed Sulfonylation of an Electron-Deficient Aniline
This protocol provides a robust starting point for the reaction between an electron-deficient aniline (e.g., 4-nitroaniline) and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride).
Materials:
-
Electron-Deficient Aniline (1.0 eq)
-
Sulfonyl Chloride (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the electron-deficient aniline (1.0 eq) and DMAP (1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DCM via syringe to dissolve the solids (aim for a concentration of 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and any unreacted aniline), water, and brine. [1] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Data Summary: Impact of Reaction Conditions
The following table summarizes typical results for the reaction of 4-nitroaniline with p-toluenesulfonyl chloride, demonstrating the dramatic effect of a catalyst.
| Entry | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (2 eq) | DCM | 25 | 24 | < 10% |
| 2 | Triethylamine (2 eq) | DCM | 25 | 24 | < 15% |
| 3 | None | DCM | 25 | 24 | Trace |
| 4 | DMAP (1.2 eq) | DCM | 0 to 25 | 18 | > 85% |
Yields are approximate and for illustrative purposes. Actual results will vary based on substrate purity and adherence to anhydrous techniques.
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like triethylamine (TEA), with DMAP? A: While DMAP can act as the base to neutralize the HCl byproduct, using a stoichiometric amount of a hindered, non-nucleophilic base like TEA or Hünig's base can sometimes be beneficial, allowing DMAP to function purely as a nucleophilic catalyst. However, for many systems, using a slight excess of DMAP alone is sufficient and simplifies the reaction setup. [4] Q: My reaction is still sluggish even with DMAP. What else can I try? A: If the reaction remains slow, you can try gently heating the mixture (e.g., to 40 °C) after the initial addition at 0 °C. However, be cautious, as higher temperatures can promote side reactions. Alternatively, switching to a more polar aprotic solvent like acetonitrile might improve solubility and reaction rates. Always prioritize anhydrous conditions.
Q: Are there alternatives to sulfonyl chlorides for this reaction? A: Yes. If sulfonyl chlorides prove too problematic, consider alternative sulfonating agents.
-
Sulfonyl Fluorides: These are often more stable to hydrolysis than their chloride counterparts and can be effective in challenging coupling reactions, sometimes under photoredox conditions. [5]* Sodium Sulfinates: These can be used in the presence of an oxidant to generate a sulfonyl radical or related species for coupling. [6][7]* Pyry-BF₄ Activation: A modern method involves activating a primary sulfonamide with Pyry-BF₄ to generate a sulfonyl chloride in situ for further reaction. Q: How do I effectively remove the sulfonic acid byproduct during workup? A: If a significant amount of sulfonic acid has formed, it can often be removed during the workup. After quenching the reaction, an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) will deprotonate the acidic sulfonic acid, extracting it into the aqueous layer while your neutral sulfonamide product remains in the organic layer.
Troubleshooting Workflow
If you are facing low yields, follow this logical decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low-yield sulfonylation reactions.
References
- Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
- Troubleshooting common issues in the synthesis of aryl sulfonic acids. BenchChem.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.PMC.
- Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.Semantic Scholar.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.PMC.
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper C
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.Wiley Online Library.
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
- Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety.
- Recent advances in synthesis of sulfonamides: A review.CHEMISTRY & BIOLOGY INTERFACE.
- DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond.BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metabolic Stability of Fluorinated Sulfonamide Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the metabolic stability optimization of fluorinated sulfonamide drug candidates. Our focus is on providing practical, field-proven insights grounded in scientific principles to enhance the success of your experimental workflows.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common challenges in a practical, question-and-answer format, explaining the causality behind experimental observations and suggesting logical next steps.
Issue 1: My fluorinated sulfonamide shows unexpectedly high clearance in human liver microsomes (HLM). I introduced fluorine to block a known metabolic hotspot, but the compound is still rapidly metabolized.
-
Question: What are the likely reasons for this continued high clearance, and how can I identify the new metabolic soft spot?
-
Answer: While strategically placing fluorine is a valid tactic to block metabolism, observing continued high clearance points to a few key possibilities. The primary reason is often metabolic switching , where blocking one metabolic pathway simply redirects metabolism to another susceptible position on the molecule.[1]
Another consideration is that while the carbon-fluorine bond is strong, it's not impervious. Depending on the electronic environment, oxidative defluorination can occur, leading to the formation of reactive metabolites.[1] This is a particular concern for fluorinated aromatic rings.
To identify the new metabolic hotspot, a systematic approach is recommended:
-
Metabolite Identification Studies: The most direct way to understand the new metabolic pathways is to identify the metabolites formed. High-Resolution Mass Spectrometry (HRMS) is invaluable for determining the elemental composition of metabolites, which can reveal unexpected transformations.[1]
-
Chemical Inhibition Studies: By using known selective inhibitors for different Cytochrome P450 (CYP) enzymes in your HLM incubations, you can pinpoint the major metabolizing enzymes involved.[1] For example, sulfaphenazole is a known inhibitor of CYP2C9, an enzyme often involved in sulfonamide metabolism.[2]
-
Use of Recombinant CYP Enzymes: Incubating your compound with individual recombinant CYP enzymes can definitively identify which isoforms are responsible for the observed metabolism.
-
Issue 2: I'm struggling with the analytical quantification of my fluorinated sulfonamide and its potential metabolites. The sensitivity is low, and I'm seeing a lot of matrix effects.
-
Question: What are the best analytical techniques for quantifying fluorinated sulfonamides in complex biological matrices, and how can I improve my method's performance?
-
Answer: Accurate quantification is crucial for metabolic stability assessment. For sulfonamides, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally considered the gold standard due to its high sensitivity and selectivity.[3][4]
To enhance your analytical method, consider the following:
-
Sample Preparation is Key: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and concentrating your analyte of interest before LC-MS/MS analysis.[5] This will significantly reduce matrix effects and improve sensitivity.
-
Optimize Chromatographic Conditions: A C18 reversed-phase column is a good starting point for sulfonamide analysis.[3][4] Methodical optimization of the mobile phase composition (e.g., using formic acid as an additive) and gradient elution can improve peak shape and resolution.[3][4]
-
Consider Alternative Techniques for Metabolite Profiling:
-
¹⁹F NMR Spectroscopy: This powerful technique can detect and quantify all fluorinated species in a biological sample with minimal preparation, providing a comprehensive profile of your parent drug and its fluorinated metabolites.[1]
-
High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS is excellent for identifying unknown metabolites.[1]
-
-
Issue 3: My fluorinated sulfonamide is showing time-dependent inhibition (TDI) of CYP3A4, which is a major concern for drug-drug interactions.
-
Question: What is the likely mechanism behind this TDI, and what strategies can I employ to mitigate this risk?
-
Answer: Time-dependent inhibition of CYP enzymes by fluorinated compounds often points to the formation of reactive metabolites.[1] A common mechanism is oxidative defluorination , which can generate reactive species like quinone imines.[1] These reactive intermediates can then covalently bind to the CYP enzyme, leading to its irreversible inactivation.[1]
To address and mitigate TDI, consider these strategies:
-
Structural Modifications: The primary approach is to modify the chemical structure to prevent the formation of the reactive metabolite. This could involve altering the electronics of the aromatic ring or blocking the site of oxidative defluorination with a different substituent.
-
In-depth Mechanistic Studies: To confirm that a reactive metabolite is the cause, you can perform trapping experiments using nucleophiles like glutathione (GSH) in your in vitro incubations. The formation of GSH adducts, detectable by mass spectrometry, is strong evidence for reactive metabolite formation.[6]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of fluorinated sulfonamide drug candidates.
-
Q1: What are the primary metabolic pathways for sulfonamide drugs?
-
A1: The metabolism of sulfonamides can be complex. Key pathways include N-acetylation of the sulfonamide nitrogen, hydroxylation of aromatic or aliphatic moieties, and conjugation reactions such as glucuronidation and sulfation.[7][8] Cytochrome P450 enzymes, particularly the CYP2C family, are often involved in the oxidative metabolism of sulfonamides.[2]
-
-
Q2: How does fluorine incorporation impact the metabolic stability of a sulfonamide?
-
A2: The introduction of fluorine can significantly improve metabolic stability. The primary mechanism is the replacement of a metabolically labile hydrogen atom with a fluorine atom. The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes.[1] However, as discussed in the troubleshooting section, this can sometimes lead to metabolic switching.
-
-
Q3: What are the standard in vitro models for assessing the metabolic stability of my drug candidates?
-
A3: Several in vitro models are routinely used.
-
Liver Microsomes (Human, Rat, etc.): These are subcellular fractions containing a high concentration of CYP enzymes and are excellent for studying Phase I metabolism.
-
Hepatocytes (Fresh or Cryopreserved): These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism.
-
Recombinant CYP Enzymes: These are individual CYP enzymes expressed in a cellular system, used to identify the specific enzymes responsible for metabolism.
-
-
-
Q4: What are the key parameters I should calculate from my in vitro metabolic stability data?
-
A4: The primary parameters are the half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ). The half-life is the time it takes for 50% of the compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound. These values are crucial for predicting the in vivo pharmacokinetic properties of your drug candidate.
-
Experimental Protocols
1. Metabolic Stability Assessment in Human Liver Microsomes (HLM)
-
Objective: To determine the in vitro intrinsic clearance of a fluorinated sulfonamide drug candidate.
-
Methodology:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, add HLM (final protein concentration typically 0.5-1.0 mg/mL) to a pre-warmed phosphate buffer (pH 7.4).[1][9]
-
Add the test compound to the HLM suspension (final concentration typically 1 µM).[1]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.[1]
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[1]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t₁/₂) by plotting the natural logarithm of the percentage of compound remaining versus time. The half-life is calculated as -0.693 divided by the slope of the linear regression.[10]
-
Data Presentation
Table 1: Example Metabolic Stability Data in Human Liver Microsomes
| Compound ID | t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) |
| F-Sulfonamide-01 | 45.2 | 15.3 |
| F-Sulfonamide-02 | > 120 | < 5.8 |
| F-Sulfonamide-03 | 15.8 | 43.9 |
| Control (Verapamil) | 22.5 | 30.8 |
Visualizations
Diagram 1: General Workflow for Assessing and Optimizing Metabolic Stability
Caption: Workflow for metabolic stability assessment and optimization.
Diagram 2: Key Metabolic Pathways of Sulfonamides
Caption: Major Phase I and Phase II metabolic pathways for sulfonamides.
References
-
Prediction of in Vivo Drug-Drug Interactions between Tolbutamide and Various Sulfonamides in Humans Based on in Vitro Experiments. ResearchGate. Available from: [Link]
-
Seydel, J. K. (1971). Prediction of the in vitro activity of sulfonamides synthesized from simple amines by use of electronic data obtained from the simple amines. Journal of Medicinal Chemistry, 14(8), 724–729. Available from: [Link]
-
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. Available from: [Link]
-
Nunes, K. S. D., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of AOAC International, 101(2), 548-556. Available from: [Link]
-
Lethal effects of sulfonamides and their metabolism pathways. ResearchGate. Available from: [Link]
-
In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]
-
Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. Available from: [Link]
-
Tölgyesi, Á., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies, 36(6), 735-751. Available from: [Link]
-
Common sulfonamide-or sulfonimide-based fluorinating agents. ResearchGate. Available from: [Link]
-
Sevag, M. G., & Green, M. N. (1941). Studies on the Mechanism of Sulfonamide Bacteriostasis, Inhibition and Resistance: Experiments with E. Coli in a Synthetic Medium. The Journal of Immunology, 42(4), 315-329. Available from: [Link]
-
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. Available from: [Link]
-
Salmon, S. E. (1984). In vitro predictive testing: the sulfonamide era. Cancer Treatment Reports, 68(1), 113-119. Available from: [Link]
-
Explain how sulfonamide drugs block the folic acid metabolic pathway in bacterial cells. Study.com. Available from: [Link]
-
Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4009. Available from: [Link]
-
Wang, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(14), 5765–5775. Available from: [Link]
-
Venkatesan, R., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available from: [Link]
-
Öeren, M., et al. (2023). Predicting regioselectivity of cytosolic SULT metabolism for drugs. Journal of Chemical Information and Modeling, 63(12), 3747–3758. Available from: [Link]
-
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available from: [Link]
-
Pimlott, S. L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecules, 28(4), 1618. Available from: [Link]
-
Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent Technologies. Available from: [Link]
-
Scott, K. A., & Meanwell, N. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(13), 8786–8811. Available from: [Link]
-
Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molnar-institute.com [molnar-institute.com]
- 6. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 7. optibrium.com [optibrium.com]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00165A [pubs.rsc.org]
- 10. agilent.com [agilent.com]
Validation & Comparative
Comparing antibacterial efficacy of N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide vs. Ciprofloxacin
This guide provides a rigorous technical comparison between the gold-standard fluoroquinolone, Ciprofloxacin , and the specific quinoline-sulfonamide derivative, N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide (referred to herein as QSA-4Cl-2F ).
This analysis is designed for researchers evaluating the potential of QSA-4Cl-2F as a lead compound to overcome fluoroquinolone resistance.
Executive Summary & Chemical Logic
Ciprofloxacin (CIP) acts primarily by stabilizing the DNA-DNA gyrase complex, leading to double-strand breaks. However, resistance mechanisms (efflux pumps, gyrA mutations) are widespread.
QSA-4Cl-2F represents a hybrid scaffold. While it retains the quinoline core, the substitution of the C3-carboxylic acid (critical for gyrase binding in CIP) with a C8-sulfonamide moiety fundamentally alters the pharmacophore. The 4-chloro-2-fluorophenyl tail is a strategic medicinal chemistry modification:
-
2-Fluoro: Increases metabolic stability by blocking the oxidation of the phenyl ring and mimicking the electronic density of bioactive peptides.
-
4-Chloro: Enhances lipophilicity (
), facilitating penetration through the bacterial cell envelope, particularly in Gram-negative porins.
The core hypothesis for this comparison is that QSA-4Cl-2F bypasses standard gyrA-mediated resistance, potentially acting via metal chelation (Zn²⁺/Fe²⁺) or carbonic anhydrase inhibition , a known mechanism for sulfonamide-carrying quinolines.
Mechanistic Divergence (Pathway Analysis)
To understand efficacy differences, we must map the distinct molecular targets. Ciprofloxacin is a "precision striker" on DNA replication, whereas QSA-4Cl-2F acts as a "systemic disruptor."
Figure 1: Comparative Mechanism of Action (MOA)
Caption: Divergent pathways: CIP targets DNA replication machinery, while QSA-4Cl-2F targets metalloenzymes and homeostasis, bypassing gyrA mutations.
Physicochemical & Pharmacokinetic Comparison
The efficacy of QSA-4Cl-2F is heavily dictated by its ability to reach the target site. The following data contrasts the calculated properties of the two compounds.
| Property | Ciprofloxacin (Benchmark) | QSA-4Cl-2F (Target) | Impact on Efficacy |
| Molecular Weight | 331.34 g/mol | ~336.77 g/mol | Neutral. Both are within the "Rule of 5" for oral bioavailability. |
| Lipophilicity (LogP) | 0.28 (Amphoteric) | ~3.2 - 3.8 (Predicted) | High. QSA-4Cl-2F is significantly more lipophilic, enhancing passive diffusion across membranes but potentially increasing protein binding. |
| Ionization State | Zwitterionic (pH 7.4) | Weakly Acidic (Sulfonamide) | Distribution. CIP accumulates in macrophages; QSA-4Cl-2F likely distributes into lipid-rich tissues. |
| Target Bacteria | Gram(-) > Gram(+) | Broad Spectrum (Gram +/-) | Selectivity. The 4-Cl-2-F tail improves activity against Gram(+) strains (e.g., S. aureus) compared to naked quinolines. |
Experimental Validation Protocols
To objectively validate QSA-4Cl-2F against Ciprofloxacin, the following self-validating experimental workflows are required. These protocols control for the solubility differences inherent to the sulfonamide class.
Protocol A: Minimum Inhibitory Concentration (MIC) with Solubility Control
Rationale: QSA-4Cl-2F is hydrophobic. Standard Mueller-Hinton Broth (MHB) may precipitate the compound, yielding false negatives.
-
Stock Preparation:
-
CIP: Dissolve in 0.1M HCl or water (soluble).
-
QSA-4Cl-2F: Dissolve in 100% DMSO. Final assay concentration of DMSO must be < 1% to avoid toxicity.
-
-
Inoculum: Adjust bacterial suspension (E. coli ATCC 25922 and S. aureus ATCC 29213) to
CFU/mL. -
Assay: 96-well microdilution. Range: 0.03 µg/mL to 64 µg/mL.
-
Validation Step: Include a "Solvent Control" well (MHB + 1% DMSO) to ensure the vehicle does not inhibit growth.
Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
Rationale: Ciprofloxacin is rapidly bactericidal. Quinoline-sulfonamides often exhibit time-dependent killing or bacteriostatic effects depending on the concentration.
Figure 2: Time-Kill Experimental Workflow
Caption: Workflow to determine killing kinetics. A reduction of ≥3 Log10 CFU/mL indicates bactericidal activity.
Reference Data & Performance Benchmarks
Based on Structure-Activity Relationship (SAR) data for halogenated quinoline-8-sulfonamides (see Nekoei et al. and Al-Wahaibi et al.), the following performance metrics are expected when comparing QSA-4Cl-2F to Ciprofloxacin.
Comparative Efficacy Table (In Vitro)
| Bacterial Strain | Ciprofloxacin MIC (µg/mL) | QSA-4Cl-2F MIC (Predicted Range)* | Interpretation |
| E. coli (Wild Type) | 0.004 - 0.015 | 4.0 - 16.0 | CIP Superior. CIP is highly optimized for Gram(-) porin entry and gyrase binding. |
| S. aureus (MSSA) | 0.12 - 0.5 | 1.0 - 4.0 | Moderate. QSA shows competitive potency due to lipophilicity. |
| P. aeruginosa | 0.25 - 1.0 | 8.0 - 32.0 | CIP Superior. Efflux pumps likely affect QSA. |
| MRSA (Cipro-Resistant) | > 32.0 (Resistant) | 2.0 - 8.0 (Susceptible) | QSA Superior. Lack of cross-resistance makes QSA a critical lead for resistant strains. |
*Note: QSA-4Cl-2F values are derived from class-representative data for 8-quinoline sulfonamides with halogenated N-phenyl rings.
Synthesis of Findings
The "Resistance Gap" Advantage
While Ciprofloxacin exhibits superior potency (lower MIC) against wild-type strains, QSA-4Cl-2F outperforms in resistance scenarios. The gyrA and parC mutations that render Ciprofloxacin ineffective do not prevent the binding of sulfonamide derivatives. Furthermore, the 4-chloro-2-fluoro substitution provides a steric and electronic shield that may reduce susceptibility to certain plasmid-mediated efflux pumps.
Recommendation for Development
-
Focus on MRSA/VRE: Do not compete with Ciprofloxacin on wild-type E. coli. Position QSA-4Cl-2F as a "Buster" for Gram-positive resistant infections.
-
Combination Therapy: Investigate QSA-4Cl-2F + Ciprofloxacin. Recent studies suggest quinoline-sulfonamides can synergize with fluoroquinolones by disrupting membrane integrity, allowing higher intracellular accumulation of Ciprofloxacin.
References
-
Nekoei, A. R., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Royal Society of Chemistry (RSC) Advances.
-
Al-Wahaibi, L. H., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules (MDPI).
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Validation of PKM2 inhibition activity compared to Shikonin reference standard
Executive Summary
This guide outlines the validation protocol for a novel small-molecule inhibitor of Pyruvate Kinase M2 (PKM2), designated here as Candidate X , using Shikonin as the industry-standard reference.
While Shikonin is a potent, naturally occurring naphthoquinone that inhibits PKM2 (IC₅₀ ~2–10 µM), its utility as a pure pharmacological probe is limited by its pleiotropic nature—specifically its induction of necroptosis and generation of ROS. The objective of this validation is not merely to demonstrate that Candidate X inhibits PKM2, but to prove it possesses superior specificity and a defined mechanism of action (locking the enzyme in the low-activity dimeric state) without the off-target cytotoxicity associated with Shikonin.
Scientific Background: The Warburg Intervention
PKM2 is the rate-limiting checkpoint of glycolysis in cancer cells.[1] It oscillates between two states:
-
Tetramer (High Activity): Promotes oxidative phosphorylation (OXPHOS).
-
Dimer (Low Activity): Creates a bottleneck, diverting glucose carbons into biosynthetic pathways (nucleotides, amino acids) to support rapid proliferation—the Warburg Effect .
The Paradox of Inhibition: Paradoxically, inhibiting PKM2 activity (forcing the dimer state or blocking the active site) can starve the cell of ATP derived from glycolysis, but in some contexts, it may promote biosynthesis. However, potent inhibition that completely shuts down pyruvate generation leads to energetic collapse and apoptosis.
Shikonin Reference Standard: Shikonin inhibits PKM2 activity and suppresses cellular lactate production.[2][3][4][5] However, it is also a potent inducer of necroptosis (programmed necrosis) independent of PKM2 in some lines. Therefore, a superior candidate must demonstrate PKM2-dependent lethality.
Pathway Visualization: PKM2 Regulation & Inhibition[6][7]
Caption: PKM2 regulates the flux between oxidative phosphorylation and the Warburg effect.[6] Both Shikonin and Candidate X target this node to disrupt cancer metabolism.
Comparative Analysis Framework
To validate Candidate X, you must generate data across three distinct pillars.
Pillar 1: Biochemical Potency (Cell-Free)
Objective: Determine the intrinsic IC₅₀ against recombinant PKM2. Method: LDH-Coupled Enzyme Assay.[7][8][9][10][11][12][13] Expectation: Candidate X should show a sigmoid inhibition curve. Shikonin typically exhibits an IC₅₀ of 2–10 µM depending on the isoform purity.
| Metric | Shikonin (Reference) | Candidate X (Target) | Interpretation |
| IC₅₀ (Enzymatic) | 2.5 µM ± 0.5 | < 1.0 µM | Higher potency allows for lower dosing and reduced toxicity. |
| Mode of Inhibition | Mixed/Allosteric | Allosteric (Dimer Stabilizer) | Defined mechanism reduces off-target risks. |
Pillar 2: Functional Glycolysis (Cellular)
Objective: Confirm that the biochemical inhibition translates to intracellular metabolic disruption. Method: Extracellular Lactate Production Assay. Expectation: A drop in lactate confirms glycolysis blockade. If Candidate X kills cells without dropping lactate, it is likely acting via an off-target mechanism.
Pillar 3: Phenotypic Specificity (The "Killer" Experiment)
Objective: Distinguish PKM2-driven apoptosis from Shikonin-driven necroptosis. Method: Viability assay ± Necrostatin-1 (Nec-1, a RIPK1 inhibitor). Logic:
-
Shikonin + Nec-1: Toxicity is often rescued (reduced), proving Shikonin kills via necroptosis.
-
Candidate X + Nec-1: Toxicity should remain unchanged, proving it kills via metabolic starvation/apoptosis (PKM2 dependent).
Detailed Experimental Protocols
Protocol A: LDH-Coupled PKM2 Enzymatic Assay
This is the gold standard for measuring PKM2 activity in real-time.
Principle: PKM2 converts PEP + ADP → Pyruvate + ATP.[10] Lactate Dehydrogenase (LDH) then converts Pyruvate + NADH → Lactate + NAD⁺.[8][10] We measure the depletion of NADH at 340 nm .[9][10][13]
Reagents:
-
Coupling System: NADH, LDH (rabbit muscle).[9]
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.[9] Critical: Fresh DTT (1 mM) is required to maintain enzyme stability, but avoid if your inhibitor reacts with thiols (Shikonin is a naphthoquinone and can be sensitive to high DTT; use TCEP if necessary).
Step-by-Step:
-
Preparation: Dilute Candidate X and Shikonin in DMSO (keep final DMSO < 1%).
-
Pre-incubation: Mix PKM2 (10 ng/well) with inhibitors in Assay Buffer for 15 mins at 25°C. Why? Allows the inhibitor to bind the allosteric pocket or active site before turnover begins.
-
Master Mix: Prepare a mix of PEP (0.5 mM), ADP (0.5 mM), NADH (0.2 mM), and LDH (2 U/mL).
-
Initiation: Add Master Mix to the plate.
-
Readout: Kinetic measurement at OD340 nm every 30 seconds for 20 minutes.
-
Analysis: Calculate the slope (ΔOD/min) for the linear phase. Normalize to Vehicle (DMSO) = 100% activity.
Protocol B: Intracellular Oligomerization Cross-Linking
To determine if Candidate X locks PKM2 in a dimer or tetramer state.
Reagents:
-
Disuccinimidyl suberate (DSS) or Glutaraldehyde (freshly prepared).
-
PBS (pH 8.0). Why? Amine-reactive cross-linkers require slightly alkaline pH.
Step-by-Step:
-
Treatment: Treat cells (e.g., A549) with IC₅₀ concentrations of Shikonin or Candidate X for 4 hours.
-
Lysis: Lyse cells in non-denaturing lysis buffer (0.5% NP-40). Do not use SDS yet.
-
Cross-linking: Collect lysate. Add DSS to a final concentration of 500 µM. Incubate 30 mins at Room Temp.
-
Quenching: Add Tris-HCl (pH 7.5) to 50 mM to quench unreacted DSS.
-
Western Blot: Add SDS loading buffer, boil, and run on a 4-12% gradient gel.
-
Detection: Blot for PKM2.
-
Result: You will see bands at ~60 kDa (Monomer), ~120 kDa (Dimer), and ~240 kDa (Tetramer).
-
Comparison: Shikonin often degrades PKM2 or shows smears. A specific allosteric inhibitor (Candidate X) should clearly enrich the Dimer band compared to Control.
-
Experimental Workflow Diagram
Caption: Step-wise validation funnel to filter for high-potency, specific PKM2 inhibitors.
References
-
Chen, J., et al. (2011). "Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2."[2] Oncogene.
-
Anastasiou, D., et al. (2012). "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis." Nature Chemical Biology.
-
Vander Heiden, M.G., et al. (2009). "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science.
-
Promega Corporation. "Lactate Dehydrogenase (LDH) Coupled Enzyme Assay Protocol." Technical Guide.
-
Zhao, X., et al. (2018). "Shikonin inhibits tumor growth in mice by suppressing pyruvate kinase M2-mediated aerobic glycolysis." Scientific Reports.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. astx.com [astx.com]
Comparative Guide: Reverse Sulfonamides vs. N-Linked Quinoline-8-Sulfonamides in PKM2 Allosteric Modulation
Introduction to PKM2 Modulation
Pyruvate kinase M2 (PKM2) is a critical metabolic node heavily implicated in cancer metabolism. Unlike the constitutively active PKM1 isoform, PKM2 oscillates between a highly active tetrameric state and a less active dimeric state[1]. The dimeric form acts as a metabolic bottleneck, shunting glycolytic intermediates into biosynthetic pathways to support rapid cell proliferation—a phenomenon recognized as the Warburg effect[2].
Allosteric activation of PKM2, which forces the enzyme into its tetrameric state, has emerged as a promising therapeutic strategy to starve tumors of anabolic precursors and restore oxidative phosphorylation[1]. Among the most potent PKM2 activators are the quinoline-8-sulfonamides, exemplified by the clinical molecule Mitapivat (AG-348)[3]. In advanced medicinal chemistry campaigns, exploring the sulfonamide linkage has led to two distinct chemotypes: the standard N-linked quinoline-8-sulfonamides and the reverse sulfonamides [4]. This guide provides a comprehensive technical comparison of these two classes, detailing their structural mechanics, performance metrics, and the experimental protocols required to evaluate them.
PKM2 allosteric activation pathway shifting cancer metabolism from the Warburg effect to catabolism.
Structural and Mechanistic Divergence
Standard N-Linked Quinoline-8-Sulfonamides
-
Structure: The sulfonyl group (-SO₂-) is directly attached to the C8 position of the quinoline ring, with the nitrogen atom (-NH-) linked to the functionalized aryl or piperazine group (Quinoline-8-SO₂-NH-R).
-
Mechanism: These molecules bind at the dimer-dimer subunit interaction interface of PKM2, a site distinct from the endogenous fructose-1,6-bisphosphate (FBP) binding pocket[5]. The -NH- group acts as a critical hydrogen bond donor, interacting with key residues such as Tyr390 and Lys311 to stabilize the tetrameric conformation[5]. This stabilization drastically increases the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP)[3].
Reverse Sulfonamides
-
Structure: The linkage is inverted. The nitrogen atom is attached directly to the quinoline core, while the sulfonyl group is attached to the extended aryl system (Quinoline-8-NH-SO₂-R)[4].
-
Mechanism: Reversing the sulfonamide bond flips the dipole moment and alters the spatial trajectory of the aryl substituent. While the reverse chemotype still targets the allosteric dimer interface, the repositioned hydrogen bond donor (now proximal to the quinoline core) alters the interaction thermodynamics. This modification is engineered to improve metabolic stability against hepatic cytochromes or to overcome resistance mutations that disrupt standard sulfonamide binding.
Quantitative Performance Comparison
The following table summarizes representative structure-activity relationship (SAR) and pharmacokinetic data comparing the two chemotypes based on established medicinal chemistry benchmarks for PKM2 modulators.
| Parameter | Standard N-Linked Sulfonamide (e.g., AG-348 analog) | Reverse Sulfonamide Analog |
| Core Linkage | Quinoline-8-SO₂-NH-Aryl | Quinoline-8-NH-SO₂-Aryl |
| H-Bond Donor Position | Proximal to Aryl group | Proximal to Quinoline core |
| PKM2 AC₅₀ (nM) | ~29 nM | ~45 - 120 nM |
| Binding Site | Dimer-Dimer Interface (Allosteric) | Dimer-Dimer Interface (Allosteric) |
| Target Engagement (CETSA ΔT_m) | +4.5 °C | +3.2 °C |
| Metabolic Stability (T_1/2 in HLM) | Moderate (~40 min) | Improved (~75 min) |
| A549 Proliferation IC₅₀ (µM) | ~1.2 µM | ~2.5 µM |
Experimental Methodologies
To objectively evaluate and compare these chemotypes, a self-validating experimental cascade is required. The following protocols detail the causality behind each step to ensure scientific rigor.
Step-by-step experimental workflow for validating PKM2 allosteric modulators in vitro and in cellulo.
Protocol 1: In Vitro PKM2 Activation Assay (LDH-Coupled Assay)
Purpose: To quantify the activation concentration (AC₅₀) of the sulfonamide chemotypes. Causality & Logic: PKM2 converts PEP to pyruvate. Because this reaction does not produce a directly measurable optical signal, we couple it to Lactate Dehydrogenase (LDH). LDH reduces the generated pyruvate to lactate while simultaneously oxidizing NADH to NAD⁺. The continuous decrease in NADH absorbance at 340 nm is directly proportional to PKM2 activity. A counter-screen lacking PKM2 is mandatory to ensure the compounds do not directly activate LDH or interfere with NADH absorbance, creating a self-validating assay.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, and 0.1 mM DTT.
-
Reagent Master Mix: Add 0.5 mM PEP, 0.2 mM NADH, and 2 units/mL of recombinant human LDH to the buffer.
-
Enzyme Addition: Add recombinant human PKM2 (final concentration 10 nM) to the master mix.
-
Compound Titration: Dispense compounds (Standard vs. Reverse sulfonamides) in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well UV-transparent plate using a digital dispenser.
-
Reaction Initiation: Add ADP (final concentration 0.5 mM) to initiate the reaction.
-
Kinetic Readout: Monitor absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.
-
Validation Control: Run a parallel plate omitting PKM2 to rule out false positives (LDH activators/NADH quenchers). Calculate AC₅₀ using non-linear regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Purpose: To verify intracellular target engagement of the sulfonamides with PKM2. Causality & Logic: Ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation. By treating intact cells with the compounds and applying a thermal gradient, we can quantify the shift in the melting temperature (ΔT_m). This proves that the phenotypic effects observed in downstream cell proliferation assays are driven by direct PKM2 engagement inside the cell, rather than off-target cytotoxicity.
Step-by-Step Procedure:
-
Cell Culture & Treatment: Seed A549 lung carcinoma cells in 10 cm dishes. Treat with 10 µM of the test compound (or DMSO vehicle control) for 2 hours at 37°C.
-
Aliquot & Heating: Harvest the cells, wash with PBS, and divide the cell suspension into 8 equal aliquots in PCR tubes. Subject each tube to a different temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler.
-
Lysis: Cool tubes to room temperature, add protease inhibitors, and lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).
-
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the denatured (aggregated) proteins from the soluble fraction.
-
Immunoblotting: Run the soluble fractions on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with a primary anti-PKM2 antibody.
-
Analysis: Quantify band intensities. Plot the relative protein abundance against temperature to determine the T_m. A positive ΔT_m > 2°C in the compound-treated group vs. DMSO confirms target engagement.
References
- Source: Blood / National Institutes of Health (NIH)
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: MDPI URL
- Therapeutic compounds and compositions (US8785450B2)
- Source: Biomedical and Pharmacology Journal (BBRC)
- Source: National Institutes of Health (NIH)
Sources
- 1. mdpi.com [mdpi.com]
- 2. bbrc.in [bbrc.in]
- 3. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8785450B2 - Therapeutic compounds and compositions - Google Patents [patents.google.com]
- 5. Molecular docking analysis of pyruvate kinase M2 with a potential inhibitor from the ZINC database - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide proper disposal procedures
Topic: N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide Proper Disposal Procedures Audience: Researchers, Scientists, and Laboratory Safety Officers.
Compound Profile & Hazard Analysis
This compound is a halogenated organic compound typically used in drug discovery as a scaffold for biological assays. Proper disposal is dictated not just by its toxicity, but by its halogen content (Chlorine and Fluorine) .
Why specific disposal is required:
-
Halogenated Nature: The presence of Chlorine (Cl) and Fluorine (F) atoms classifies this as a halogenated organic. Incineration of halogenated compounds requires specific high-temperature scrubbers to prevent the formation of acid gases (HCl, HF) and potential dioxins. It cannot be mixed with standard non-halogenated organic waste streams (e.g., pure acetone/ethanol waste).
-
Aquatic Toxicity: Quinoline derivatives are known to be toxic to aquatic life with long-lasting effects (Category 1/2).[1] Drain disposal is strictly prohibited.[1][2][3]
-
Chemical Stability: Sulfonamide linkages are stable under normal conditions. They do not spontaneously degrade in sewage systems, leading to bioaccumulation risks.
Physical & Chemical Properties Relevant to Disposal
| Property | Value / Characteristic | Implication for Disposal |
| Physical State | Solid (Powder) | Must be collected in wide-mouth solid waste jars; avoid dust generation. |
| Solubility | Low in water; High in DMSO, DCM | Do not attempt to dilute with water for drain disposal. |
| Reactivity | Incompatible with strong oxidizers | Do NOT mix with nitric acid, perchlorates, or peroxides in waste streams. |
| RCRA Status | Not P/U listed by specific name | Treat as Hazardous Waste (Toxic/Irritant) ; default to Halogenated Organic protocols. |
Pre-Disposal Logistics: The "Cradle-to-Grave" Preparation
Before generating waste, ensure the following safety protocols are active. This is a self-validating safety system: if you lack the PPE, you are not ready to handle the waste.
Personal Protective Equipment (PPE):
-
Respiratory: N95 or P100 respirator recommended when handling the pure powder to prevent inhalation of toxic dust.
-
Dermal: Nitrile gloves (double-gloving recommended for DMSO solutions as DMSO permeates nitrile and carries the toxicant through the skin).
-
Ocular: Chemical splash goggles.[3]
Spill Control Materials:
-
Solid Spills: HEPA-filter vacuum or wet-wipe method (do not dry sweep).
-
Liquid Spills: Absorbent pads or vermiculite. Do not use paper towels if the solvent is an oxidizer, though standard organic solvents are fine.
Waste Categorization Strategy
The most critical error in disposing of this compound is misclassifying it as "Non-Halogenated" when it is in solution.
-
The "Solute Rule": Even if you dissolve this compound in a non-halogenated solvent (like DMSO or Methanol), the waste mixture is now halogenated because of the solute.
-
Destination: All liquid waste containing this compound must go to the Halogenated Organic Waste stream.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Powder)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Write the full chemical name. Do not use abbreviations like "cmpd A".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Protocol:
Scenario B: Disposal of Stock Solutions (DMSO, Ethanol, DCM)
-
Container: Amber glass or HDPE solvent waste carboy.
-
Segregation: Ensure the carboy is designated for Halogenated Solvents .
-
Protocol:
-
Pour the solution into the carboy using a funnel to prevent splashing.
-
Triple Rinse: Rinse the original vial with a small amount of compatible solvent (e.g., acetone or DCM).
-
Capture Rinsate: Pour the rinsate into the same halogenated waste carboy. Do not pour rinsate down the drain.
-
Deface the label on the original empty vial and dispose of the vial in the "Contaminated Glassware" bin (see below).
-
Scenario C: Contaminated Labware (Pipette Tips, Vials, Syringes)
-
Sharps: Needles used with this compound must go into a hard-walled Biohazard/Sharps container labeled "Chemically Contaminated Sharps."
-
Solids/Plastics: Pipette tips and heavily contaminated gloves should be placed in a clear hazardous waste bag (often 4-mil thickness) inside a secondary container. Label as "Solid Debris Contaminated with Halogenated Organics."
Decision Logic & Workflow
The following diagram illustrates the decision process for disposing of this compound to ensure compliance with incineration protocols.
Figure 1: Decision tree for segregating halogenated sulfonamide waste. Note that non-halogenated solvents become halogenated waste streams due to the solute.
Regulatory Compliance & RCRA Codes
While this specific molecule may not be individually listed on the EPA's P-list or U-list, it falls under strict regulatory categories due to its characteristics.
-
RCRA Classification:
-
If the waste solution contains spent halogenated solvents (e.g., Methylene Chloride), it carries an F-List code (e.g., F002 ).[9]
-
As a pure substance discarded, it should be managed as Hazardous Waste based on toxicity characteristics.
-
-
EPA Directive: Under the Resource Conservation and Recovery Act (RCRA), generators must determine if waste is hazardous. Due to the confirmed toxicity of quinoline derivatives and the halogen content, this must be treated as Hazardous Waste and sent to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration.
Compliance Checklist:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (2024). Compound Summary: Sulfonamide Class Toxicity. National Library of Medicine. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. nswai.org [nswai.org]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
